N-Formylmethionine Leucyl-Phenylalanine
Description
Origin and Biological Significance of N-Formylated Peptides
N-formylated peptides are characterized by a formyl group attached to the N-terminus of methionine residues. This modification is a key feature distinguishing these peptides and underlies their recognition by the innate immune system.
Bacterial N-Formylated Peptides as Pathogen-Associated Molecular Patterns (PAMPs)
Protein synthesis in most prokaryotes, including bacteria, is initiated with N-formylmethionine. frontiersin.orgaai.org Consequently, N-formylated peptides are released by bacteria and serve as classical Pathogen-Associated Molecular Patterns (PAMPs). ontosight.aifrontiersin.orgnih.govnih.govfrontiersin.orgbiorxiv.org These bacterial N-formylated peptides are potent agonists for formyl peptide receptors (FPRs) expressed on immune cells, triggering responses aimed at eliminating the invading microorganisms. frontiersin.orgaai.orgwikipedia.orgebi.ac.uk For instance, fMLP is a major chemoattractant found in Escherichia coli culture supernatants. aai.org The ability of neutrophils to detect these bacterial formyl peptides is crucial for host defense against bacterial infections. aai.orgunime.it
Mitochondrial N-Formylated Peptides as Danger-Associated Molecular Patterns (DAMPs)
Mitochondria, like bacteria, initiate protein synthesis with N-formyl methionine. frontiersin.orgbiorxiv.orgwikipedia.orgnih.govcell-stress.comfrontiersin.org As a result, N-formylated peptides are also produced within mitochondria. frontiersin.orgcell-stress.com Upon tissue injury or cellular trauma, these mitochondrial N-formylated peptides (mtFPs) can be released, acting as Danger-Associated Molecular Patterns (DAMPs). ontosight.ainih.govnih.govfrontiersin.orgnih.govcell-stress.comfrontiersin.orgresearchgate.net These mtFPs are recognized by FPRs and contribute to the initiation of inflammatory responses in sterile injury, mimicking aspects of the response to bacterial infection. frontiersin.orgnih.govcell-stress.comfrontiersin.orgresearchgate.net Mitochondrial extracts containing N-formylated peptides have been shown to induce chemotaxis of polymorphonuclear cells. cell-stress.com
N-Formyl-Met-Leu-Phe as a Prototypical Chemoattractant
N-Formyl-Met-Leu-Phe is considered the prototypical representative of the N-formylated oligopeptide family of chemotactic factors. wikipedia.org It is a highly potent chemoattractant for polymorphonuclear leukocytes (PMNs), particularly neutrophils, and also functions as a macrophage activator. wikipedia.orgsigmaaldrich.comcaymanchem.com fMLP interacts with specific receptors on the surface of leukocytes, initiating signaling cascades that lead to cell migration towards the source of the peptide. ontosight.ai This directed movement is essential for concentrating immune cells at sites of infection or inflammation. ontosight.ai The potency of fMLP in inducing chemotaxis of human neutrophils has been well-documented. ontosight.ai
Historical Context of N-Formyl-Met-Leu-Phe Research and Receptor Discovery
Studies conducted in the 1970s were instrumental in identifying N-formylmethionine-containing oligopeptides, including fMLP, as molecules that stimulated neutrophil migration in a receptor-dependent manner. wikipedia.orgwikipedia.org These early findings suggested that N-formyl oligopeptides were significant chemotactic factors and that their corresponding receptors played a crucial role in initiating inflammatory responses against bacterial invasion. wikipedia.orgwikipedia.org The research into fMLP led to the groundbreaking discovery of the first leukocyte receptor for a chemotactic factor, the formyl peptide receptor 1 (FPR1). biorxiv.orgwikipedia.orgwikipedia.org Subsequently, Formyl peptide receptor 2 (FPR2) and Formyl peptide receptor 3 (FPR3) were also cloned based on their sequence similarities to FPR1, although their ligand specificities and functions differ. frontiersin.orgwikipedia.orgwikipedia.org FPR1 is recognized as the primary receptor for the pro-inflammatory actions of formyl peptides like fMLP. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQROPMIIGLWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59880-97-6 | |
| Record name | N-Formylmethionine leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC350593 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Formyl Peptide Receptors Fprs : Molecular Basis of N Formyl Met Leu Phe Recognition
Classification and Subtypes of Formyl Peptide Receptors
In humans, the formyl peptide receptor family consists of three distinct subtypes: FPR1, FPR2, and FPR3. wikipedia.orgfrontiersin.org These receptors are encoded by separate but clustered genes on chromosome 19. wikipedia.orgwikipedia.orgwikipedia.org While they share significant amino acid sequence homology, they exhibit different binding affinities for various ligands, including fMLP, and have distinct functional roles. wikipedia.orgdoi.org They are primarily expressed on mammalian phagocytic leukocytes and are key players in innate immunity and host defense against microbial invasion and tissue injury. doi.orgplos.orgnih.gov
FPR1 is the prototypical high-affinity receptor for fMLP (Ki = 38 nM). tocris.comwikipedia.org It is a G protein-coupled receptor that, upon activation by N-formyl peptides, initiates innate immune responses. wikipedia.orgwikipedia.org The primary function of FPR1 is to detect N-formylated peptides released by bacteria or from damaged mitochondria, which leads to the recruitment of phagocytic cells to sites of infection or injury. wikipedia.orgbohrium.com This activation triggers essential immune functions such as chemotaxis, phagocytosis, and the generation of microbicidal reactive oxygen species. nih.govplos.org Beyond bacterial peptides, FPR1 can also be activated by other ligands, including non-formylated peptides and proteins like Annexin A1-derived peptides and a peptide derived from the HIV-1 envelope protein. wikipedia.orgguidetopharmacology.org
FPR2, also known as the ALX receptor (ALX/FPR2), is considered a low-affinity receptor for fMLP compared to FPR1. doi.orgwikipedia.orgresearchgate.net It is recognized as the most "promiscuous" member of the FPR family due to its ability to bind a wide and structurally diverse array of ligands. nih.govnih.gov These ligands include not only N-formyl peptides but also non-formylated peptides, proteins like Serum Amyloid A (SAA), and lipid mediators such as Lipoxin A4 (LXA4). wikipedia.orgnih.govnih.gov This promiscuity allows FPR2/ALX to mediate both pro-inflammatory and anti-inflammatory, pro-resolving responses, depending on the specific ligand bound. nih.govnih.gov For instance, binding of bacterial peptides or SAA typically initiates a pro-inflammatory cascade, while binding of ligands like Lipoxin A4 or Resolvin D1 promotes the resolution of inflammation. wikipedia.orgnih.govnih.gov
FPR3 is the least characterized member of the human FPR family. frontiersin.org Despite sharing 83% of its amino acid sequence with FPR2/ALX, it does not bind fMLP or many other classic N-formyl peptides that activate FPR1 and FPR2. frontiersin.orgwikipedia.orgnih.gov To date, the primary high-affinity endogenous ligand identified for FPR3 is F2L, an acetylated peptide derived from human heme-binding protein, which can induce chemotaxis in monocytes. wikipedia.orgnih.gov FPR3 is often localized intracellularly and may act as a "decoy" receptor, internalizing ligands to reduce their availability for the other FPRs. wikipedia.org
| Receptor | Common Aliases | Affinity for fMLP | Key Ligands | Primary Function |
|---|---|---|---|---|
| FPR1 | FPR, fMLP-R | High | N-Formyl-Met-Leu-Phe (fMLP) tocris.comwikipedia.org, Bacterial/Mitochondrial N-formyl peptides wikipedia.orgbohrium.com, Annexin A1 peptides wikipedia.orgguidetopharmacology.org | Pro-inflammatory, host defense, chemotaxis nih.govwikipedia.orgplos.org |
| FPR2/ALX | FPRL1, LXA4R, ALX | Low | Lipoxin A4 wikipedia.org, Resolvin D1 wikipedia.orgnih.gov, Serum Amyloid A nih.govnih.gov, N-formyl peptides wikipedia.org | Dual pro-inflammatory and anti-inflammatory/pro-resolving roles nih.govnih.gov |
| FPR3 | FPRL2 | None | F2L wikipedia.orgnih.gov, Hp(2-20) guidetopharmacology.org | Poorly understood, potential decoy receptor wikipedia.org |
Receptor Expression Patterns Across Cell Types and Tissues
FPRs were initially identified on myeloid cells, but subsequent research has revealed their expression across a wide variety of both immune and non-immune cell types, indicating a broader spectrum of biological functions beyond classical inflammation. nih.govnih.gov
The expression of FPRs is most prominent on phagocytic leukocytes, which are the first line of defense in the innate immune system. nih.govplos.orgnih.gov
Neutrophils: These cells express high levels of FPR1 and FPR2. nih.govscienceopen.complos.org Activation of these receptors is crucial for neutrophil chemotaxis, degranulation, and ROS production in response to bacterial infection. plos.orgnih.gov FPR3 is not expressed on human neutrophils. nih.govguidetopharmacology.org
Monocytes: Human monocytes express all three receptor subtypes: FPR1, FPR2/ALX, and FPR3. nih.govscienceopen.complos.orgnih.gov
Macrophages: Resting and pro-inflammatory (M1) macrophages express functional FPR1. nih.govplos.org However, upon polarization to an anti-inflammatory (M2) phenotype, FPR1 expression is reduced. nih.govplos.org Macrophages also express FPR2/ALX and FPR3. nih.govnih.govguidetopharmacology.org
Beyond the immune system, FPRs are expressed on a diverse range of non-leukocyte cells and tissues, where they are implicated in processes like tissue repair, angiogenesis, and cancer progression. nih.govnih.gov
Fibroblasts: Synovial fibroblasts have been shown to express FPRs. nih.gov
Osteoblasts: N-Formyl-Met-Leu-Phe has been found to promote osteoblastic commitment, suggesting the presence of functional FPRs on these bone-forming cells. medchemexpress.com
Platelets: Human and mouse platelets express FPR2/ALX, which is involved in regulating platelet function. reading.ac.uk
Epithelial Cells: FPR1 and FPR2/ALX are expressed on various epithelial cells, including bronchial, colonic, and lens epithelial cells. nih.govnih.govnih.govresearchgate.net
Hepatocytes: Both FPR1 and FPR2 are expressed on hepatocytes. nih.govscienceopen.commedchemexpress.com
Astrocytoma and Neuroblastoma: FPR2 shows a wide distribution and is expressed in astrocytoma and neuroblastoma cells. researchgate.netnih.govscienceopen.com
Microvascular Endothelial Cells: Expression of FPR2 has been documented on microvascular endothelial cells. researchgate.netnih.govscienceopen.com
| Cell Type | FPR1 | FPR2/ALX | FPR3 |
|---|---|---|---|
| Neutrophils | Expressed nih.govplos.org | Expressed nih.govscienceopen.com | Not Expressed nih.govguidetopharmacology.org |
| Monocytes | Expressed nih.govplos.org | Expressed nih.govscienceopen.com | Expressed nih.govnih.gov |
| Macrophages | Expressed nih.govplos.org | Expressed nih.gov | Expressed guidetopharmacology.org |
| Fibroblasts | Expressed nih.gov | Expressed nih.gov | Data Not Available |
| Osteoblasts | Expressed medchemexpress.com | Data Not Available | Data Not Available |
| Platelets | Data Not Available | Expressed reading.ac.uk | Data Not Available |
| Epithelial Cells | Expressed nih.govnih.gov | Expressed nih.govresearchgate.net | Data Not Available |
| Hepatocytes | Expressed nih.govmedchemexpress.com | Expressed nih.govmedchemexpress.com | Data Not Available |
| Astrocytoma Cells | Data Not Available | Expressed researchgate.netnih.gov | Data Not Available |
| Neuroblastoma Cells | Data Not Available | Expressed researchgate.netnih.gov | Data Not Available |
| Microvascular Endothelial Cells | Data Not Available | Expressed researchgate.netnih.gov | Expressed frontiersin.org |
Ligand Binding Mechanisms and Receptor Activation
The interaction between N-Formyl-Met-Leu-Phe (fMLP) and its primary receptor, Formyl Peptide Receptor 1 (FPR1), is a critical event in the initiation of the innate immune response to bacterial infections and tissue damage. wikipedia.orgnih.gov This recognition process is highly specific and triggers a cascade of intracellular signaling events. medchemexpress.com The binding of fMLP to FPR1, a member of the G protein-coupled receptor (GPCR) family, induces conformational changes in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling pathways. wikipedia.orgacs.orgnih.gov
Structural Requirements for N-Formyl-Met-Leu-Phe Binding
The binding of fMLP to FPRs is contingent upon specific structural features of the peptide. The N-formyl group on the methionine residue is a crucial determinant for high-affinity binding and receptor activation. nih.gov This N-formylated methionine mimics the initial amino acid of proteins synthesized by bacteria and mitochondria, allowing the immune system to recognize these as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively. nih.govbohrium.com
The composition and length of the peptide also influence its binding affinity and efficacy. While the tripeptide fMLP is a potent agonist for FPR1, longer peptides can also interact with FPRs. nih.govnih.gov The C-terminal amino acids of the formyl peptides appear to be more critical for interaction with FPR2 than with FPR1. nih.gov For instance, FPR2 demonstrates a better interaction with pentapeptides compared to tripeptides like fMLP. nih.gov
| Feature | Requirement for FPR1 Binding | Significance |
| N-Formyl Group | Essential for high-affinity binding and activation. nih.gov | Mimics bacterial and mitochondrial proteins, enabling recognition as PAMPs or DAMPs. nih.govbohrium.com |
| Peptide Backbone | Forms hydrogen bonds with receptor residues. wikipedia.org | Stabilizes the ligand-receptor complex. |
| Methionine Residue | The formyl-Met moiety is a key recognition element. wikipedia.org | Interacts with specific residues in the binding pocket. |
| Leucine & Phenylalanine | Contribute to the overall binding affinity through hydrophobic interactions. | Enhances the stability of the interaction. |
Conformational Changes and Receptor-G-Protein Coupling
The binding of fMLP to FPR1 induces significant conformational changes within the receptor's seven-transmembrane domain structure. nih.gov This structural rearrangement is a hallmark of GPCR activation and is necessary for the subsequent coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi family. acs.orgreactome.org
Upon agonist binding, the transmembrane helices of FPR1 are thought to undergo a rotational and outward movement, which creates a binding site for the G protein on the intracellular side of the receptor. nih.gov This agonist-induced conformational state facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. The GTP-bound Gα subunit then dissociates from the Gβγ dimer, and both components can then modulate the activity of downstream effector enzymes such as phospholipase C (PLC). wikipedia.org The activation of PLC leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C activation, respectively. wikipedia.org
| Step | Description | Key Molecular Players |
| 1. Ligand Binding | N-Formyl-Met-Leu-Phe binds to the extracellular/transmembrane binding pocket of the Formyl Peptide Receptor. | N-Formyl-Met-Leu-Phe, Formyl Peptide Receptor |
| 2. Receptor Conformational Change | The receptor undergoes a structural rearrangement, exposing an intracellular G protein binding site. nih.gov | Formyl Peptide Receptor |
| 3. G-Protein Coupling | The heterotrimeric G protein (Gi) binds to the activated receptor. | Activated Formyl Peptide Receptor, Gi protein (α, β, γ subunits) |
| 4. GDP-GTP Exchange | The Gα subunit releases GDP and binds GTP. | Gα subunit |
| 5. G-Protein Dissociation | The G protein dissociates into a Gα-GTP monomer and a Gβγ dimer. | Gα-GTP, Gβγ dimer |
| 6. Downstream Signaling | The dissociated G protein subunits activate effector enzymes like phospholipase C. wikipedia.org | Gα-GTP, Gβγ dimer, Phospholipase C |
Specific Amino Acid Residues in Receptor-Ligand Interaction
Specific amino acid residues within the binding pocket of FPRs are critical for the recognition and binding of fMLP. Site-directed mutagenesis and computational modeling studies have identified several key residues that form direct contacts with the ligand.
In FPR1, a unique R2015.38XXXR2055.42 (RGIIR) motif has been identified as crucial for the recognition of the formyl group and for receptor activation. bohrium.com This motif, along with Asp1063.33, forms hydrogen bonds with the N-formyl group and the formyl-methionine side chain. bohrium.com
Other important interactions include hydrogen bonding between Arg84 and Lys85 in the first extracellular loop of FPR1 and the N-formyl group of fMLP. wikipedia.org The formyl-Met moiety of the ligand has also been shown to interact with Cys residues and Arg163. wikipedia.org In contrast, for FPR2, Asp281 has been identified as a major determinant for its binding characteristics, rendering it more sensitive to the length and composition of the C-terminus of formyl peptides. nih.gov
| Receptor | Residue | Location | Role in fMLP Interaction |
| FPR1 | Arg84, Lys85 | First Extracellular Loop | Hydrogen bonding with the N-formyl group. wikipedia.org |
| FPR1 | Asp1063.33 | Transmembrane Domain 3 | Hydrogen bond formation with the N-formyl group and fMet. bohrium.com |
| FPR1 | Arg163 | Second Extracellular Loop | Interaction with the ligand binding pocket. wikipedia.org |
| FPR1 | Arg2015.38, Arg2055.42 | Transmembrane Domain 5 | Part of the RGIIR motif critical for formyl group recognition and receptor activation. bohrium.com |
| FPR2 | Asp281 | Transmembrane Domain 7 | Influences sensitivity to the C-terminus of formyl peptides. nih.gov |
Intracellular Signal Transduction Cascades Initiated by N Formyl Met Leu Phe
G Protein-Coupled Receptor (GPCR) Signaling
The biological effects of N-Formyl-Met-Leu-Phe are primarily mediated through its interaction with a specific class of cell surface receptors known as formyl peptide receptors (FPRs), which belong to the large family of G protein-coupled receptors (GPCRs) nih.gov. These receptors are integral membrane proteins characterized by seven transmembrane domains. The binding of fMLP to its receptor, such as FPR1, induces a conformational change in the receptor, which in turn triggers the activation of associated heterotrimeric G proteins wikipedia.org. This initial step is the critical link between the extracellular stimulus and the intracellular signaling machinery.
Heterotrimeric G Proteins (Giα1, Giα2, Giα3, Gα16) and Subunit Dissociation
Upon activation by the fMLP-bound receptor, the heterotrimeric G protein, which consists of an α, β, and γ subunit, undergoes a crucial change. The Gα subunit exchanges its bound guanosine diphosphate (GDP) for guanosine triphosphate (GTP) youtube.comyoutube.com. This exchange triggers the dissociation of the G protein into two functional units: the GTP-bound Gα subunit and the Gβγ dimer youtube.comyoutube.comnih.gov. Both of these dissociated components are then free to interact with and modulate the activity of various downstream effector molecules.
The signaling pathways initiated by fMLP are predominantly mediated by the Gi family of G proteins, which are defined by their α subunits nih.gov. While the specific roles of all Giα subtypes in fMLP signaling are a subject of ongoing research, evidence points to the involvement of Giα2 . In human neutrophils, the signal transduction following fMLP stimulation is mainly mediated by pertussis toxin-sensitive G-proteins of the Gi class nih.gov. Furthermore, studies have reconstituted fMLP-stimulated GTPγS binding using the G-protein heterotrimer Giα2β1γ2 , indicating a direct role for this specific alpha subunit.
In addition to the Giα subtypes, the G protein Gα16 has also been shown to couple to fMLP receptors in certain experimental systems, such as Xenopus oocytes, complementing the signal transduction cascade nih.gov. However, in human neutrophils, the primary signaling pathway appears to rely on the Gi class of G proteins nih.gov.
The dissociation of the G protein subunits is a transient event. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP back to GDP, leading to the re-association of the Gα subunit with the Gβγ dimer and the termination of the signal youtube.comnih.gov.
| G Protein Subunit | Role in fMLP Signaling | Key Findings |
| Giα subtypes (general) | Primary mediators of fMLP signal transduction in neutrophils nih.govnih.gov. | Signaling is sensitive to pertussis toxin, a characteristic inhibitor of the Gi/o family of G proteins nih.gov. |
| Giα2 | Directly involved in fMLP-stimulated G protein activation. | Reconstitution experiments have shown that the Giα2β1γ2 heterotrimer can mediate fMLP-stimulated GTPγS binding. |
| Gα16 | Complements fMLP receptor signaling in some experimental models nih.gov. | Can couple to fMLP receptors to elicit downstream responses in systems like Xenopus oocytes nih.gov. |
| Gβγ dimer | Activates downstream effector molecules upon dissociation from the Gα subunit nih.gov. | Can interact with and modulate the activity of enzymes such as phospholipase C nih.gov. |
Pertussis Toxin Sensitivity of N-Formyl-Met-Leu-Phe Signaling
A key characteristic of the fMLP signaling pathway is its sensitivity to pertussis toxin (PTX) nih.gov. Pertussis toxin is a bacterial toxin that specifically targets the Gi/o family of G proteins. It catalyzes the ADP-ribosylation of a cysteine residue on the Gαi/o subunit, which locks the G protein in its inactive, GDP-bound state nih.gov. This prevents the G protein from interacting with the activated GPCR and consequently blocks the dissociation of the Gα and Gβγ subunits.
The inhibition of fMLP-mediated cellular responses, such as chemotaxis, superoxide (B77818) generation, and enzyme release, by pertussis toxin provides strong evidence for the central role of Gi proteins in transducing the fMLP signal nih.gov. When neutrophils are treated with pertussis toxin, they fail to respond to fMLP, underscoring the critical dependence of the downstream signaling events on the activation of these specific G proteins nih.govqiagen.com.
Downstream Effector Enzyme Activation
The dissociated G protein subunits, both Gα-GTP and Gβγ, act as intracellular messengers that modulate the activity of various effector enzymes, thereby propagating and amplifying the initial signal from the fMLP receptor.
Phospholipase C (PLC) and Phospholipase D (PLD) Activation
A primary consequence of fMLP receptor activation is the stimulation of phospholipases, particularly Phospholipase C (PLC) and Phospholipase D (PLD) medchemexpress.com. The activation of PLC is a well-established event in fMLP signaling and is thought to be mediated by the Gβγ subunits of the dissociated Gi protein. PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).
Inositol (B14025) 1,4,5-Trisphosphate (IP3) Production and Intracellular Calcium Mobilization
The cleavage of PIP2 by activated PLC generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) qiagen.com. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store.
The binding of IP3 to its receptors opens calcium channels, leading to a rapid and transient release of stored calcium into the cytoplasm. This elevation of intracellular calcium concentration is a critical signaling event that triggers a wide range of cellular responses in neutrophils, including degranulation and the activation of calcium-dependent enzymes. The fMLP-induced rise in intracellular calcium is a direct consequence of IP3 production and is essential for many of the subsequent cellular functions.
Diacylglycerol (DAG) Formation
| Effector Enzyme / Second Messenger | Activating Mechanism | Downstream Effect |
| Phospholipase C (PLC) | Activated by Gβγ subunits of the dissociated Gi protein. | Hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG qiagen.com. |
| Phospholipase D (PLD) | Activated downstream of fMLP receptor stimulation medchemexpress.com. | Hydrolyzes phosphatidylcholine to produce phosphatidic acid. |
| Inositol 1,4,5-trisphosphate (IP3) | Produced by the action of PLC on PIP2 qiagen.com. | Binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. |
| Diacylglycerol (DAG) | Produced by the action of PLC on PIP2 qiagen.com. | Activates protein kinase C (PKC) at the plasma membrane. |
| Intracellular Calcium (Ca2+) | Released from intracellular stores in response to IP3. | Acts as a second messenger to trigger a variety of cellular responses, including enzyme activation and degranulation. |
Phosphatidylinositol 3-Kinase (PI3K) Activation and Isoforms (PI3Kγ)
Upon fMLP binding to its G protein-coupled receptor, the dissociated βγ subunits of the heterotrimeric G protein directly activate Class I phosphoinositide 3-kinases (PI3Ks). nih.gov The PI3Kγ isoform is particularly crucial in this context. nih.govresearchgate.net PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov
In neutrophils, PI3Kγ plays a significant role in the initial phase of PIP3 biosynthesis following fMLP stimulation. researchgate.net This localized accumulation of PIP3 at the leading edge of the cell acts as a critical compass, guiding directional cell migration (chemotaxis). nih.gov Studies on neutrophils from mice lacking PI3Kγ (PI3Kγ−/−) revealed a severe defect in their ability to move directionally up a gradient of fMLP, although other functions like F-actin polymerization and intracellular calcium release remained normal. nih.gov This indicates that PI3Kγ is essential for regulating the direction of cell migration. nih.gov While PI3Kγ is vital for the initial response, the PI3Kδ isoform is also involved in amplifying the PIP3 signal, which is necessary for sustained polarization and chemotaxis. researchgate.net Furthermore, PI3Kγ activation contributes to the fMLP-induced formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens. frontiersin.org The activation of PI3K is also an upstream event for other signaling pathways, including the p38 MAPK cascade. researchgate.net
| PI3K Isoform | Activator | Key Downstream Effect | Cellular Function in Response to fMLP |
|---|---|---|---|
| PI3Kγ | G protein βγ subunits | PIP3 production | Controls directionality of chemotaxis nih.gov, initial burst of PIP3 researchgate.net, NET formation frontiersin.org |
| PI3Kδ | - | PIP3 production | Amplification of PIP3 signal for sustained chemotaxis researchgate.net |
| PI3Kα | - | - | Contributes to NET formation frontiersin.org |
Protein Kinase C (PKC) Activation and Isoforms
The activation of Protein Kinase C (PKC) is another pivotal event in fMLP signaling. nih.gov The canonical pathway involves the activation of phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms.
Research has highlighted the specific role of PKCδ, a novel PKC isoform, in fMLP-induced responses in phagocytes. nih.gov Upon stimulation with fMLP, PKCδ undergoes rapid phosphorylation in its activation loop at the Threonine-505 residue. nih.gov This phosphorylation is essential for its kinase activity and its ability to phosphorylate downstream targets, such as p47(phox). The phosphorylation of p47(phox) is a critical step for the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst and superoxide production. nih.gov Mutating Thr-505 to alanine completely abolishes the ability of PKCδ to mediate NADPH oxidase activation, demonstrating the critical nature of this specific phosphorylation event. nih.gov While PKCδ is clearly implicated, studies using broad PKC inhibitors suggest the involvement of other isoforms in fMLP-mediated macrophage activation and MAPK signaling. researchgate.netnih.govnih.gov However, fMLP-induced phosphorylation of the ERK MAP kinase does not appear to involve the PKC-gamma isoform. nih.gov
Tyrosine Kinases and p21-Activated Protein Kinases (Paks)
Tyrosine phosphorylation is a key mechanism in fMLP-induced signal transduction. Stimulation of macrophages with fMLP leads to the increased tyrosine phosphorylation of several cellular proteins. nih.gov The use of protein tyrosine kinase (PTK) inhibitors, such as genistein, has been shown to downregulate the fMLP-induced activation of these cells, confirming the essential role of PTKs in the signaling cascade. nih.gov In neutrophils, the Src-family kinase Lyn has been implicated in fMLP signaling pathways leading to MAP kinase activation, although studies in transfected fibroblast cells show that fMLP can activate MAP kinase even in the absence of Lyn. nih.gov
Downstream of G protein activation, fMLP stimulates Rho family small GTPases, such as Rac and Cdc42. nih.govnih.gov These GTPases, in turn, activate their downstream effectors, the p21-activated kinases (PAKs). nih.gov The PAK family of serine/threonine kinases is divided into two groups (Group I: PAK1-3 and Group II: PAK4-6). nih.gov PAKs are crucial regulators of the cytoskeleton, influencing cell motility, adhesion, and shape—all of which are central to the chemotactic response triggered by fMLP. nih.govnih.gov They control the dynamics of the actin cytoskeleton, particularly the formation of filopodia and lamellipodia, which are structures essential for cell migration. nih.gov
| Kinase Family | Key Members | Upstream Activators (fMLP-related) | Primary Cellular Role |
|---|---|---|---|
| Protein Tyrosine Kinases | Src-family (e.g., Lyn) | fMLP Receptor | Phosphorylation of multiple protein substrates, macrophage activation nih.gov |
| p21-Activated Kinases (PAKs) | PAK1, PAK2, etc. | Rac, Cdc42 GTPases | Regulation of cytoskeletal dynamics, cell motility, and adhesion nih.govnih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The mitogen-activated protein kinase (MAPK) cascades are central to fMLP signaling and are organized in a three-tiered system of kinases that sequentially phosphorylate and activate one another. youtube.com The primary MAPK pathways activated by fMLP in leukocytes are the extracellular signal-regulated kinase (ERK) and the p38 MAPK pathways. researchgate.netnih.gov
Activation of the formyl peptide receptor by fMLP stimulates a pertussis toxin-sensitive Gi/Go-like protein, which initiates the cascade leading to the activation of MEK (a MAP kinase kinase) and subsequently ERK1 and ERK2. nih.gov The activation of p38 MAPK by fMLP is dependent on upstream signals from PI3K, PKC, and intracellular calcium transients. researchgate.net These MAPK pathways are critical for modulating neutrophil migration; ERK activation is required for migration, and its activity level is fine-tuned by the concentration of fMLP to switch between directional and random movement. nih.gov Specifically, maximal ERK activation and directional migration occur at an fMLP concentration of approximately 100 nM. nih.gov
ERK-CREB Signaling Pathway
A specific downstream branch of the MAPK pathway is the ERK-CREB signaling axis. Once activated, ERK can translocate to the nucleus, where it phosphorylates and activates various transcription factors, including the cAMP response element-binding protein (CREB). In certain cellular contexts, such as osteogenic differentiation, the fMLP-induced signaling cascade has been shown to proceed through FPR1, phospholipase C, calcium, and calmodulin-dependent kinase II, culminating in the activation of the ERK-CREB pathway. medchemexpress.com This pathway activation leads to changes in gene expression that drive specific cellular differentiation programs. medchemexpress.com
Regulation of Intracellular Metabolic Patterns (e.g., NAD(P)H Waves)
A primary metabolic event triggered by fMLP in phagocytes is the "respiratory burst," a rapid release of reactive oxygen species (ROS) used to kill invading pathogens. lktlabs.com This process is catalyzed by the NADPH oxidase enzyme complex. lktlabs.comnih.gov The activation of this multi-subunit enzyme is a tightly regulated process involving several of the signaling pathways mentioned previously.
Upon fMLP stimulation, signaling through PKCδ is crucial for the phosphorylation of the cytosolic component p47(phox). nih.gov This, along with other components, translocates to the membrane to form the active NADPH oxidase complex. nih.gov The active enzyme then transfers electrons from NADPH to molecular oxygen, generating superoxide anions. researchgate.net This massive consumption of NADPH significantly alters the intracellular metabolic state and redox balance. The signaling that leads to NADPH oxidase activation is distinct from that which mobilizes secretory vesicles, indicating a divergence of pathways downstream of the fMLP receptor. nih.gov
N Formyl Met Leu Phe Induced Cellular Responses and Functional Outcomes
Leukocyte Activation and Chemotaxis
N-Formyl-Met-Leu-Phe is a well-established activator of leukocytes, initiating a series of events that are fundamental to the inflammatory response. wikipedia.org By binding to specific G protein-coupled receptors on the surface of these cells, known as formyl peptide receptors (FPRs), fMLP triggers intracellular signaling pathways that lead to chemotaxis, the directed movement of cells along a chemical gradient. rndsystems.commedchemexpress.com
Directed Migration of Polymorphonuclear Leukocytes (PMNs) and Mononuclear Phagocytes
A primary and extensively studied effect of N-Formyl-Met-Leu-Phe is its ability to induce the directed migration of polymorphonuclear leukocytes (PMNs), particularly neutrophils, and mononuclear phagocytes. wikipedia.orgnih.gov This chemotactic response is a critical early event in the innate immune system's defense against bacterial infections, guiding these phagocytic cells to sites of inflammation. wikipedia.org
The migration of PMNs in response to fMLP is concentration-dependent, with optimal migration observed at specific concentrations. nih.gov For instance, in an in vitro model using a human amnion membrane, the optimal concentration for PMN traversal was found to be 10⁻⁸M. nih.gov The process involves the attachment of PMNs to the endothelial surface, followed by infiltration between intercellular junctions and penetration of the basement membrane to reach the site of the chemoattractant. nih.gov
Similarly, fMLP serves as a chemoattractant for mononuclear phagocytes, although the response can differ from that of neutrophils. nih.govnih.gov Studies have shown that while neutrophils may not migrate towards oxidized derivatives of fMLP, monocytes can migrate towards these forms, albeit at higher concentrations than the parent compound. nih.gov This suggests potential differences in the receptor complex or transduction mechanisms between these two cell types. nih.gov
| Cell Type | Chemoattractant | Key Findings | Reference |
|---|---|---|---|
| Polymorphonuclear Leukocytes (PMNs) | N-Formyl-Met-Leu-Phe (fMLP) | Optimal migration at 10⁻⁸M in an in vitro amnion membrane model. | nih.gov |
| Mononuclear Phagocytes (Monocytes) | N-Formyl-Met-Leu-Phe (fMLP) | Migrate towards fMLP. | nih.gov |
| Mononuclear Phagocytes (Monocytes) | Oxidized fMLP derivatives (sulfoxide and sulfone) | Migrate towards oxidized derivatives at 10- to 100-fold higher concentrations than parent fMLP. | nih.gov |
| Neutrophils | Oxidized fMLP derivatives (sulfoxide and sulfone) | Did not migrate towards oxidized derivatives in the tested concentration range (10⁻⁹ to 10⁻³ M). | nih.gov |
Cell Polarization and F-actin Reorganization
For directed migration to occur, leukocytes must first undergo polarization, establishing a distinct front and rear. N-Formyl-Met-Leu-Phe induces rapid changes in cell shape, leading to this polarized morphology. researchgate.net A key event in this process is the reorganization of the actin cytoskeleton. nih.govsemanticscholar.org
Upon stimulation with fMLP, there is a rapid and transient increase in the cellular content of filamentous actin (F-actin). nih.govsemanticscholar.org This polymerization of actin is dose-dependent and is crucial for the formation of a broad, flattened lamellipodium at the leading edge of the cell, a hallmark of cell polarization. researchgate.netnih.gov The newly formed F-actin is predominantly localized in the subcortical region of the cell. nih.gov This initial burst of actin polymerization is followed by a period of depolymerization, and the rate of this depolymerization is inversely proportional to the concentration of fMLP. semanticscholar.org This dynamic reorganization of the actin cytoskeleton is essential for the cell's motility and ability to move towards the chemoattractant source. semanticscholar.org
| Parameter | Observation upon fMLP Stimulation | Reference |
|---|---|---|
| F-actin Content | Rapid, dose-dependent, and reversible increase within 30 seconds. | nih.gov |
| F-actin Localization | Accentuated subcortical fluorescence. | nih.gov |
| Cell Shape | Initially rounded, becoming polarized over time. | semanticscholar.org |
| Actin Polymerization Rate | Consistent across fMLP concentrations from 10⁻¹⁰ to 10⁻⁶ M. | semanticscholar.org |
| Actin Depolymerization Rate | Inversely proportional to fMLP concentration. | semanticscholar.org |
Phagocytic Activity and Host Defense Mechanisms
Beyond its role in chemotaxis, N-Formyl-Met-Leu-Phe also activates the effector functions of phagocytes, which are critical for eliminating invading pathogens. wikipedia.org These functions include enhancing phagocytosis, triggering the release of antimicrobial enzymes, and inducing the production of reactive oxygen species.
Phagocytosis Enhancement
N-Formyl-Met-Leu-Phe has been shown to enhance the phagocytic capacity of neutrophils. oup.comresearchgate.net Activation of formyl peptide receptors by fMLP leads to an upregulation of complement receptors on the neutrophil surface. oup.comresearchgate.net This increased expression of complement receptors facilitates the uptake of opsonized bacteria, thereby promoting more efficient clearing of pathogens. oup.com Studies have demonstrated that fMLP enhances the phagocytosis of various bacteria, including Staphylococcus aureus. oup.com
Secretion of Lysosomal Enzymes
Upon activation by N-Formyl-Met-Leu-Phe, leukocytes, particularly neutrophils, release the contents of their intracellular granules, a process known as degranulation. wikipedia.orgcaymanchem.com These granules contain a variety of lysosomal enzymes and other antimicrobial proteins that are crucial for killing and degrading pathogens. wikipedia.org The release of these enzymes into the phagosome, or to the exterior of the cell, contributes to the host's defense mechanisms. wikipedia.orgnih.gov
Reactive Oxygen Species (ROS) Generation (Respiratory Burst, Superoxide (B77818) Anion Production)
A hallmark of leukocyte activation by N-Formyl-Met-Leu-Phe is the induction of a "respiratory burst" or "oxidative burst". wikipedia.orgnih.govwikipedia.org This is a rapid release of reactive oxygen species (ROS), including the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). wikipedia.orgwikipedia.org The production of these highly reactive molecules is mediated by the enzyme NADPH oxidase. nih.govresearchgate.net
The generation of ROS is a potent antimicrobial mechanism, as these species can cause significant oxidative damage to pathogens within the phagolysosome. wikipedia.org The amount of superoxide produced is dependent on the concentration of fMLP, with maximal production observed at specific concentrations. nih.gov For example, one study found that fMLP induced maximal NADPH oxidase activity at a concentration of 100 nM. nih.gov Interestingly, prior exposure of neutrophils to inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) can prime the cells, leading to an enhanced ROS release upon subsequent stimulation with fMLP. nih.gov
| Stimulus | Cellular Response | Key Findings | Reference |
|---|---|---|---|
| N-Formyl-Met-Leu-Phe (fMLP) | Superoxide Anion Production | Induces a dose-dependent production of extracellular ROS. Maximal oxidase activity at 100 nM. | nih.gov |
| TNF-α followed by fMLP | Potentiated ROS Release | Pre-exposure to TNF-α primes neutrophils for an enhanced respiratory burst in response to fMLP. | nih.gov |
| fMLP | Inactivation by ROS | The chemotactic peptide can be inactivated by the products of the respiratory burst it stimulates, specifically through the oxidation of its methionine residue. | nih.gov |
Cytokine and Inflammatory Mediator Production
N-Formyl-Met-Leu-Phe (fMLP) is a bacterially-derived peptide that acts as a potent chemoattractant for inflammatory cells. Beyond directing cell migration, it also stimulates these cells to produce a variety of signaling molecules, including cytokines and arachidonic acid metabolites, which are crucial for amplifying and regulating the inflammatory response.
Proinflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)
N-Formyl-Met-Leu-Phe has been shown to induce the expression of proinflammatory cytokine genes in human peripheral blood monocytes. Studies have demonstrated that fMLP can work synergistically with other inflammatory agents, such as Tumor Necrosis Factor-alpha (TNF-α), to significantly increase the messenger RNA (mRNA) levels of cytokines including TNF-α itself, Interleukin-1beta (IL-1β), and Interleukin-8. researchgate.net This synergistic effect suggests a complex interplay between different inflammatory pathways in modulating the immune response.
In human polymorphonuclear neutrophils (PMN), fMLP treatment alone has been observed to increase the levels of TNF-α mRNA transcripts by 2.9-fold. nih.gov Interestingly, while fMLP induces the transcription of the TNF-α gene, it has also been reported to inhibit the final secretion of the TNF-α protein in LPS-stimulated neutrophils, suggesting a complex regulatory role. nih.gov
Table 1: Effect of fMLP on TNF-α mRNA Expression in Human PMN
| Treatment | Fold Increase in TNF-α mRNA |
|---|---|
| fMLP | 2.9 |
| LPS | 3.8 |
| fMLP + LPS | 4.18 |
Data sourced from scientific research publications. nih.gov
Arachidonic Acid Metabolite Production
The activation of neutrophils by fMLP also leads to the production of lipid-based inflammatory mediators derived from arachidonic acid. This process is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by enzymes such as 5-lipoxygenase. This enzymatic action results in the production of various eicosanoids, including leukotrienes.
Specifically, fMLP stimulation of neutrophils has been shown to enhance the production of Leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov However, some research indicates that the amount of arachidonic acid mobilized in response to fMLP may be very small, and in some experimental setups, detectable levels of its metabolites were not observed with fMLP stimulation alone, in contrast to other stimuli like the calcium ionophore A23187. nih.gov
Influence on Cell Differentiation and Tissue Remodeling
The biological activities of N-Formyl-Met-Leu-Phe extend beyond the immediate inflammatory response to influencing the developmental fate of certain stem cells, thereby playing a role in tissue remodeling processes such as bone formation and adipogenesis.
Osteogenic Differentiation and Bone Formation
N-Formyl-Met-Leu-Phe has been identified as a promoter of osteoblastic differentiation. In studies involving human mesenchymal stem cells (MSCs), fMLP was found to increase the expression of key osteogenic marker genes. After 14 days of culture in an osteogenic medium, the presence of fMLP led to a notable increase in the mRNA levels of Runt-related transcription factor 2 (Runx2) and Cyclooxygenase-2 (COX-2), both of which are important in the process of bone formation. researchgate.net This suggests that fMLP can actively contribute to the commitment of MSCs to the osteogenic lineage, a critical step in bone development and repair.
Table 2: fMLP-Induced Expression of Osteogenic Markers in Mesenchymal Stem Cells
| Gene Marker | Fold Increase with fMLP |
|---|---|
| Runx2 | ~1.8 |
| COX-2 | ~2.5 |
Approximate fold increase as determined by quantitative real-time PCR. researchgate.net
Suppression of Adipogenic Commitment
In contrast to its role in promoting bone formation, N-Formyl-Met-Leu-Phe has been shown to suppress the differentiation of cells into adipocytes, or fat cells. This inhibitory effect on adipogenesis is a key aspect of its influence on the lineage commitment of mesenchymal stem cells. By suppressing the pathways that lead to fat cell formation, fMLP helps to steer these multipotent cells towards an osteoblastic fate. This action is thought to be mediated through the downregulation of critical adipogenic transcription factors, which are necessary for the development of mature adipocytes.
Other Cellular Effects
In addition to the aforementioned roles, N-Formyl-Met-Leu-Phe elicits several other significant cellular responses, particularly in neutrophils, which are key effector cells of the innate immune system. Two of the most prominent of these effects are the production of reactive oxygen species (ROS) and the release of granular contents through degranulation.
The stimulation of neutrophils with fMLP triggers a "respiratory burst," which is characterized by the rapid production of ROS. This has been quantified by measuring chemiluminescence, which was observed to increase from a resting level of 1.2 ± 0.2 × 10⁴ cpm/min to a peak of 6.7 ± 1.0 × 10⁴ cpm/min upon exposure to fMLP. physiology.org Furthermore, fMLP induces neutrophil degranulation, which is the process of releasing antimicrobial and cytotoxic molecules from intracellular granules. This is evidenced by the increased expression of surface markers such as CD63 and CD66b. nih.govresearchgate.net For instance, the half-maximal effective concentration (EC₅₀) for fMLP-induced CD63 expression in human polymorphonuclear neutrophils has been reported to be 19 nM. nih.gov
Table 3: Other Cellular Effects of fMLP on Neutrophils
| Cellular Response | Measurement | Observation |
|---|---|---|
| ROS Production | Chemiluminescence | Increase from ~1.2 x 10⁴ to ~6.7 x 10⁴ cpm/min physiology.org |
| Degranulation | CD63 Expression (EC₅₀) | 19 nM nih.gov |
Data represents quantitative measurements of fMLP-induced cellular responses.
Calprotectin Release from PMNs
N-Formyl-Met-Leu-Phe is a significant inducer of calprotectin release from polymorphonuclear neutrophils (PMNs). Research has demonstrated that fMLP stimulates the release of calprotectin from PMNs in a dose-dependent fashion. This effect is observed through a reduction in the intracellular concentration of calprotectin following exposure to fMLP.
In vitro studies have shown that concentrations of fMLP between 0.1 and 10.0 nM result in a significant release of calprotectin, with a minimum of approximately 10% of the total PMN calprotectin being retained within the cell at these concentrations nih.gov. The mechanism of this release is linked to the Formyl Peptide Receptor 1 (FPR1). The action of fMLP can be inhibited by antagonists such as N-t-Boc-MLP, confirming the receptor-mediated nature of this process nih.gov. Furthermore, the signaling pathway involves G proteins, as treatment with pertussis toxin was found to inhibit the fMLP-mediated release of calprotectin nih.gov. The correlation between levels of N-formyl methionine (fMet) peptides and calprotectin in clinical settings, such as in patients with systemic sclerosis, further supports the role of fMLP in promoting neutrophil activation and subsequent calprotectin release nih.gov.
Table 1: Effect of N-Formyl-Met-Leu-Phe on Calprotectin Release from PMNs
| fMLP Concentration | Outcome | Inhibitor |
|---|---|---|
| 0.1 - 10.0 nM | Induces dose-dependent release of calprotectin nih.gov | N-t-Boc-MLP nih.gov |
Regulation of HIV-1 Co-receptors (CCR5)
The functional activity of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, can be indirectly regulated by N-Formyl-Met-Leu-Phe. This regulation occurs through a process known as heterologous desensitization.
Activation of Formyl Peptide Receptors (FPRs) by agonists like fMLP can lead to the desensitization of other, unrelated G protein-coupled receptors on the same cell, including CCR5 nih.gov. This cross-receptor regulatory mechanism means that stimulation of the fMLP signaling pathway can render the CCR5 receptor less responsive to its native ligands and, by extension, can interfere with its function as a viral co-receptor nih.gov. Although fMLP does not bind directly to CCR5, its activation of FPR1 initiates intracellular signaling cascades that can lead to the phosphorylation and subsequent uncoupling of CCR5 from its own signaling pathways, effectively down-modulating its activity.
Actions on the Developing Embryo
N-Formyl-Met-Leu-Phe has been shown to elicit significant cellular responses in nerve cells of the developing embryo. In an avian model using 10-day chick embryo nerve cells, in vitro stimulation with fMLP induced a dramatic and time-dependent increase in the production of nitric oxide (NO).
Treatment of these embryonic nerve cells with 10⁻⁷ M fMLP led to a progressive increase in NO production over 24, 48, and 72 hours. This increase in NO corresponded with the nuclear translocation of the NF-kB complex protein p65, which was maximal after 72 hours of treatment. The activation of this pathway culminated in a marked expression of the anti-apoptotic protein Bcl-2, which is involved in promoting cell survival mdpi.com. These findings indicate that fMLP can play a role in modulating key signaling pathways related to cell survival and function within the developing nervous system.
Table 2: Time-Dependent Effects of fMLP (10⁻⁷ M) on Chick Embryo Nerve Cells
| Duration of Treatment | Cellular Response |
|---|---|
| 24 hours | Significant increase in Nitric Oxide (NO) production mdpi.com |
| 48 hours | Further increase in Nitric Oxide (NO) production mdpi.com |
| 72 hours | Maximum nuclear translocation of NF-kB (p65) mdpi.com |
Physiological and Pathophysiological Roles of N Formyl Met Leu Phe Signaling
Role in Innate Immunity and Host Defense against Bacterial Infections
fMLP is a crucial component of the innate immune system's defense against bacterial pathogens. wikipedia.orgebi.ac.uk It is released by bacteria during protein synthesis and at sites of infection or tissue damage, acting as a chemoattractant to recruit immune cells. wikipedia.orgaai.orgfrontiersin.org The interaction of fMLP with its receptors, primarily FPR1, on phagocytic leukocytes like neutrophils and macrophages, is critical for initiating an inflammatory response aimed at clearing microbial invasion. wikipedia.orgingentaconnect.comfrontiersin.org Studies using gene targeting have shown that mice with a disrupted FPR gene exhibit impaired anti-bacterial immunity. ingentaconnect.com
Recruitment of Immune Cells to Infection Sites
One of the primary functions of fMLP is the recruitment of immune cells, particularly neutrophils and monocytes, to sites of bacterial infection and inflammation. aai.orgfrontiersin.orgaai.orgnih.gov fMLP is a potent chemotactic factor, guiding these cells along a concentration gradient to the source of the chemoattractant. wikipedia.orgingentaconnect.comvanderbilt.edu This directed migration is essential for the rapid accumulation of phagocytes at the site where they are needed to engulf and destroy invading microorganisms. ingentaconnect.comaai.orgnih.gov Studies have demonstrated that fMLP stimulation of neutrophils induces chemotaxis and cell polarization, enabling them to migrate effectively. glpbio.comaai.org The process involves complex intracellular signaling pathways mediated by various enzymes, including phosphatidylinositol-specific phospholipase C, phospholipase A2, phospholipase D, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases. nih.gov Research on human neutrophils has shown that both Rac1 and Rac2, members of the Rho GTPase family, are necessary for normal chemotaxis and motility in response to formyl peptides, with distinct roles depending on the fMLP concentration gradient. aai.org
Data on neutrophil chemotaxis in response to different fMLP concentrations:
| fMLP Concentration Gradient | Rac1 Inhibition Effect on Chemotaxis | Rac2 Inhibition Effect on Chemotaxis |
| Low (10⁻⁸–10⁻⁹ M) | Markedly reduced directional migration aai.org | Maintained normal directional migration aai.org |
| High (10⁻⁷–10⁻⁸ M) | Able to chemotax normally aai.org | Markedly reduced directional migration aai.org |
fMLP also promotes the recruitment of leukocytes in in vivo models, such as increasing leukocyte infiltration in murine air sacs. glpbio.com Furthermore, fMLP can potentiate neutrophil migration induced by other chemoattractants like IL-8, suggesting a coordinated effort in immune cell mobilization. atsjournals.org
Synergistic Interactions with Other Bacterial Products (e.g., LPS)
fMLP can interact synergistically with other bacterial products, such as lipopolysaccharide (LPS), to enhance inflammatory responses. glpbio.comresearchgate.netnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, plays a pivotal role in eliciting host innate responses. aai.orgnih.gov Combinations of LPS and fMLP have been shown to behave synergistically in inducing inflammation both in vitro and in vivo. nih.gov This synergy involves signaling pathways, including those mediated by TLR4 and the IKKbeta-IkappaBalpha pathway, leading to the synergistic activation of NF-kappaB and increased production of inflammatory cytokines. researchgate.netnih.gov For instance, studies in murine models of lung inflammation and human monocytic cells indicate that the synergistic induction of inflammation by fMLP and LPS is dependent on TLR4 and FPR signaling. researchgate.net While fMLP alone may not induce the production of certain cytokines like TNF-α, it can inhibit the TNF-α secretion induced by LPS in human neutrophils and monocytes, suggesting a complex regulatory interplay between these bacterial products. nih.gov
Involvement in Inflammatory Responses
Beyond its role in directly recruiting immune cells, fMLP is significantly involved in broader inflammatory responses. wikipedia.orgaai.orgaai.orgnih.govaai.orgnih.govlipidmaps.org Its interaction with FPRs on various cell types triggers a cascade of intracellular signaling events that contribute to the inflammatory milieu. wikipedia.orgebi.ac.uknih.gov
Acute Inflammation Models
In models of acute inflammation, fMLP is a well-established inducer of inflammatory responses. lipidmaps.org It contributes to leukocyte extravasation and tissue infiltration, hallmarks of acute inflammation. aai.org Studies using murine air-pouch models have shown that injection of fMLP increases leukocyte infiltration and exacerbates inflammation. glpbio.com The activation of neutrophils by fMLP leads to the generation of reactive oxygen species and the release of antimicrobial molecules from granules, processes crucial for combating invading pathogens during acute inflammatory episodes. ingentaconnect.comnih.gov
Chronic Inflammatory Conditions (e.g., COPD)
fMLP also plays a role in chronic inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD). aai.orgersnet.org COPD is characterized by chronic inflammation in the pulmonary tissue, and fMLP, present in tobacco leaves and cigarette smoke, can contribute to the recruitment of inflammatory cells to the lung microenvironment. nih.gov Studies have demonstrated increased expression of fMLP receptors on neutrophils after stimulation with cigarette smoke condensate. ersnet.org In COPD patients, fMLP-induced neutrophil chemotaxis and elastase release have been reported to be increased compared to healthy individuals. karger.com This suggests that fMLP signaling contributes to the persistent inflammation and tissue damage observed in COPD. ersnet.orgtandfonline.com
Data on fMLP-induced neutrophil responses in COPD:
| Neutrophil Response | Healthy Subjects | Severe, Early-Onset COPD Patients |
| Chemotaxis (10 nM fMLP) | Baseline | Increased karger.com |
| Elastase Release (fMLP) | Baseline | Higher karger.com |
| ROS Production (fMLP) | Baseline | Increased oxidative stress karger.com |
Autoimmune Disorders
Evidence also suggests a potential involvement of fMLP in autoimmune disorders. While primarily known for its role in innate immunity against bacteria, the ability of fMLP to activate and recruit immune cells could have implications in conditions where the immune system targets host tissues. Studies in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that stimulation with fMLP can aggravate immune reactions and lead to more severe disease outcomes. nih.gov This is attributed to fMLP's capacity to mobilize neutrophils and stimulate innate immune cells, suggesting that the strength of innate immune responses, potentially influenced by fMLP signaling, might impact the clinical course of autoimmune diseases. nih.gov
Role in Cellular Homeostasis and Tissue Repair
Neutrophils, the most abundant immune cells, are the first responders to various host perturbations and play a critical role in fighting invading pathogens. jci.org Beyond their traditional role in eradicating pathogens and clearing debris, neutrophils are now understood to have crucial homeostatic functions and contribute to tissue repair. jci.org
Clearance of Dead or Dying Cells (Find-Me Signal)
During unregulated cell death, mitochondrial N-formyl peptides, such as fMLP, are released into the extracellular environment. nih.gov These peptides act as chemoattractants for the clearance of dead or dying cells. wikipedia.orgnih.gov fMLP acts as a "find-me" signal, released by dead or dying cells to attract phagocytes, which then engulf and clear these cells, thereby helping to clean up damaged tissue. wikipedia.org Extracellular ATP (eATP), released from damaged cells, also represents a damage-associated molecular pattern (DAMP) that serves as a "find-me" signal to attract phagocytes for the clearance of dying cells and necrotic bodies. nih.govdovepress.com Stimulation of the formyl peptide receptor, which co-localizes with P2Y2 nucleotide receptors on the cell surface, forms a purinergic signaling system that facilitates neutrophil activation and leads to ATP release through pannexin-1 hemichannels. nih.gov
Potential Implications in Disease Progression
fMLP signaling through its receptors has been implicated in the progression of various diseases due to its role in immune cell recruitment and activation.
HIV-1 Pathogenesis
Monocytes and macrophages are primary targets of HIV-1 and contribute to HIV-1 pathogenesis by playing a pivotal role in interactions at the interface between immune activation, microbial translocation, and the development of AIDS. open.ac.uk Polymorphonuclear neutrophils from HIV-infected patients show enhanced activation and diminished fMLP-induced L-selectin shedding. nih.govplos.org Studies have investigated the effects of synthetic peptides of the HIV-1 envelope protein gp41 on human basophils that express FPRs. aai.org Two synthetic peptides, 2019 and 2021, were found to be potent chemoattractants for human basophils and inhibited fMLP-induced IL-13 synthesis in human FcεRI+ cells. aai.org
Bone Disorders
fMLP has a functional role in bone biology, with implications for bone-related disorders. nih.govebi.ac.uk Binding of fMLP to FPR, specifically FPR1, triggers biochemical events leading to cellular activation. nih.govebi.ac.uknih.gov Analysis has shown significantly increased expression of FPR1, but not FPR2 and FPR3, during osteoblastic differentiation of human mesenchymal stem cells (MSCs) from bone marrow. nih.govnih.govresearchgate.net fMLP, as a specific ligand of FPR1, promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions. nih.govnih.govresearchgate.net fMLP-stimulated osteogenesis is associated with increased expression of osteogenic markers and mineralization, which can be blocked by cyclosporine H, a selective FPR1 antagonist. nih.govebi.ac.uknih.govresearchgate.net Additionally, fMLP inhibited the expression of peroxisome proliferator-activated receptor-γ1, a major regulator of adipocytic differentiation. nih.govebi.ac.uknih.govresearchgate.net The fMLP-stimulated osteogenic differentiation is mediated via FPR1-phospholipase C/phospholipase D-Ca2+-calmodulin-dependent kinase II-ERK-CREB signaling pathways. nih.govebi.ac.uknih.govresearchgate.net Furthermore, fMLP has been shown to promote bone formation in zebrafish and rabbits, suggesting its physiological relevance in vivo. nih.govebi.ac.uknih.govresearchgate.net Neutrophils, typically stimulated by fMLP to produce reactive oxygen species (ROS), may also play a role in bone remodeling diseases like osteoporosis, as neutrophil-derived superoxide (B77818) enhances osteoclast differentiation. mdpi.com
Anti-Alopecia Effects
Intraperitoneally administered fMLP has been found to prevent alopecia induced by the anticancer agent etoposide (B1684455) in neonatal rats. ingentaconnect.comnih.govoup.com The anti-alopecia effect of fMLP is not inhibited by Boc-FLFLF, a selective antagonist of FPR1, but is partly inhibited by WRW4, an antagonist of FPRL1 (FPR2) receptor homolog in rats. ingentaconnect.comnih.govoup.com The anti-alopecia effects of fMLP are also inhibited by Lys-D-Pro-Thr (K(D)PT) and pyrrolidine (B122466) dithiocarbamate, which are inhibitors of interleukin-1 (IL-1) and nuclear factor-κB (NF-κB), respectively. ingentaconnect.comnih.govoup.comresearchgate.net This suggests that the anti-alopecia mechanisms of intraperitoneally administered fMLP involve the activation of NF-κB via IL-1 release downstream of the FPRL1 receptor homolog in rats. ingentaconnect.comnih.govoup.comresearchgate.net
Modulation of N Formyl Met Leu Phe Receptor Activity and Cellular Responses
Receptor Desensitization and Internalization
Upon binding fMLP, formyl peptide receptors (FPRs) initiate a rapid signaling cascade but also trigger mechanisms to attenuate the signal. This process, known as desensitization, renders the cell or receptor unresponsive to further stimulation. nih.govwikipedia.org Desensitization is critical for preventing overstimulation and is achieved through receptor phosphorylation, uncoupling from G-proteins, and subsequent removal of the receptors from the cell surface via internalization. nih.govfrontiersin.org
Homologous desensitization is a process where a receptor becomes refractory to stimulation by its own agonist after prolonged exposure. wikipedia.org In the context of fMLP, continuous stimulation of FPR1 leads to a rapid loss of responsiveness to a subsequent challenge with fMLP. nih.govnih.gov This agonist-specific attenuation is a crucial feedback mechanism to control the duration of the cellular response. wikipedia.org The primary mechanism involves the uncoupling of the receptor from its associated heterotrimeric G-protein. wikipedia.orgnih.gov Studies in differentiated HL-60 cells have shown that fMLP induces this uncoupling, a key step in homologous desensitization. nih.gov This process ensures that once a cell has responded to the chemoattractant, its sensitivity is reset to allow for the detection of subsequent chemotactic gradients.
Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of a different type of receptor. wikipedia.org Activation of FPR1 by fMLP can induce the desensitization of several chemokine receptors, establishing a hierarchy among chemoattractants. This cross-talk is significant in inflammatory responses where multiple chemoattractants are present.
CXCL8 (IL-8) Receptors (CXCR1/CXCR2): Neutrophils first stimulated with fMLP show a substantially reduced response to a subsequent challenge with Interleukin-8 (IL-8 or CXCL8). nih.gov Conversely, cells treated first with IL-8 remain fully responsive to fMLP, indicating a clear hierarchical signal cross-talk between these chemoattractant receptors. nih.gov This desensitization of the IL-8 receptor can occur through shared intracellular signaling molecules. nih.gov
CCR1 and CCR5: In human monocytes, which co-express FPR1, CCR1, and CCR2, activation of FPR1 with fMLP leads to the rapid desensitization and partial internalization of CCR1. oup.com This cross-desensitization is dependent on Protein Kinase C β (PKCβ) activity. oup.com Similarly, fMLP activation has been shown to cause functional cross-desensitization of CCR5. oup.com
CXCR4: While direct desensitization of CXCR4 by fMLP is part of a broader pattern of G protein-coupled receptor (GPCR) cross-talk, specific studies highlight that activation of various chemoattractant receptors can lead to heterologous desensitization of others through shared signaling pathways. nih.gov
Receptor phosphorylation is a critical and necessary step for the desensitization of FPRs. nih.govunm.edu Following agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate specific serine and threonine residues located in the intracellular C-terminal tail. nih.govnih.gov This phosphorylation event directly leads to the uncoupling of the receptor from the G-protein, thereby terminating the signal. nih.govnih.gov Studies using mutant forms of the FPR lacking these phosphorylation sites showed a complete lack of desensitization, confirming that phosphorylation is an essential prerequisite for this process. nih.gov Different patterns of phosphorylation can distinctly regulate desensitization and receptor internalization, suggesting that specific phosphorylation sites control different aspects of receptor processing. unm.edu
Arrestins are key scaffolding proteins that are recruited to agonist-occupied, phosphorylated GPCRs. frontiersin.orgescholarship.org Their binding to the phosphorylated C-terminus of the FPR sterically hinders the receptor's interaction with G-proteins, thus playing a direct role in desensitization. nih.govwikipedia.org Beyond simply uncoupling the receptor, arrestins act as adaptors that link the receptor to the endocytic machinery, primarily clathrin, facilitating its internalization. escholarship.orgresearchgate.net While internalization of FPR can occur in the absence of arrestins, the subsequent recycling of the receptor back to the cell surface is significantly impaired. researchgate.netnih.gov In cells lacking arrestin 2 and arrestin 3, FPRs become trapped within the cell after internalization and fail to recycle, demonstrating a novel role for arrestins in the post-endocytic trafficking and resensitization of the receptor. nih.gov
Agonists and Antagonists of Formyl Peptide Receptors
The activity of formyl peptide receptors is modulated by a diverse array of ligands that can either activate (agonists) or block (antagonists) receptor function. N-Formyl-Met-Leu-Phe is a potent endogenous agonist for FPR1. rndsystems.comrndsystems.com The interaction of these ligands with the receptor is highly specific and has been a subject of extensive structure-activity relationship studies to understand the molecular basis of receptor activation and to develop therapeutic agents.
Numerous peptide analogues of fMLP have been synthesized to probe the structural requirements for receptor binding and activation. These studies have provided insights into the nature of the receptor's binding pocket and the features that determine whether a ligand will act as an agonist or an antagonist. nih.gov
Conformational energy analyses have shown that the chemotactic activity of fMLP and its analogues depends on both the chemical structure, particularly the N-formyl-methionine group, and the backbone conformation of the peptide. nih.gov Modifications to the peptide backbone or the amino acid side chains can dramatically alter the ligand's affinity and efficacy. For instance, certain synthetic peptides can bind to the receptor without stimulating a response, thereby acting as competitive antagonists. wikipedia.org An example of a fluorescent antagonist is tertbutyloxycarbonyl-Phe(D)-Leu-Phe(D)-Leu-Phe-OH (Boc-FLFLF), which competes with fMLP for binding but does not trigger downstream signaling events like the oxidative burst in neutrophils. nih.gov
The table below summarizes key findings from studies on fMLP analogues.
Table 1: Research Findings on N-Formyl-Met-Leu-Phe Receptor Modulation
| Modulation Aspect | Key Finding | Primary Mechanism | Relevant Molecules | Citation |
|---|---|---|---|---|
| Homologous Desensitization | Sustained fMLP exposure renders FPR1 unresponsive to subsequent fMLP stimulation. | Uncoupling of the receptor from its G-protein. | N-Formyl-Met-Leu-Phe, FPR1, G-proteins | nih.govnih.govnih.gov |
| Heterologous Desensitization | FPR1 activation by fMLP desensitizes chemokine receptors like CCR1, CCR5, and CXCRs. | Cross-talk between signaling pathways, often mediated by Protein Kinase C (PKC). | CCR1, CCR5, CXCR1, CXCR2, PKCβ | nih.govoup.com |
| Receptor Phosphorylation | Phosphorylation of serine/threonine residues in the FPR C-terminus is essential for desensitization. | G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to G-protein uncoupling. | GRKs, Serine, Threonine | nih.govnih.govunm.edu |
| Arrestin Involvement | Arrestins bind to phosphorylated FPRs, mediating desensitization, internalization, and subsequent receptor recycling. | Steric hindrance of G-protein coupling and acting as an adaptor for endocytic machinery. | Arrestin 2, Arrestin 3 | nih.govresearchgate.netnih.gov |
| Peptide Analogues | The activity of fMLP analogues depends on the N-formyl-methionine group and the peptide's backbone conformation. | Modifications can create agonists with varying potency or antagonists that bind but do not activate the receptor. | Boc-FLFLF | nih.govnih.govnih.gov |
Non-Peptide Antagonists (e.g., Chromones, Isoflavones, Cyclosporins, NSAIDs)
A diverse range of non-peptide small molecules have been identified as antagonists of the N-formyl peptide receptor 1. These compounds are of significant interest as they may offer better pharmacokinetic properties compared to peptide-based drugs.
Chromones and Isoflavones: Several compounds with a 4H-chromen-4-one scaffold have been identified as potent and competitive FPR1 antagonists. Further studies have evaluated numerous chromone analogs and related synthetic and natural isoflavones for their FPR1 antagonist activity.
Cyclosporins: The fungal-derived hydrophobic cyclic peptides, cyclosporin A and cyclosporin H, are among the most potent and receptor-specific FPR1 antagonists discovered. Cyclosporin H has been shown to block fMLF-induced analgesia and reduce the acute inflammatory response to cigarette smoke.
NSAIDs: Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to inhibit the production of superoxide (B77818) anions in polymorphonuclear leukocytes stimulated by fMLF. medchemexpress.com This inhibition is achieved by blocking the interaction between fMLF and its specific cell surface receptors. medchemexpress.com
Table 2: Examples of Non-Peptide FPR1 Antagonists
| Class of Compound | Example(s) | Mechanism of Action | Reference |
| Chromones | 4H-chromen-4-one derivatives | Competitive antagonism | |
| Isoflavones | Synthetic and natural variants | Competitive antagonism | |
| Cyclosporins | Cyclosporin H | Receptor-specific antagonism | |
| NSAIDs | Phenylbutazone | Inhibition of ligand-receptor interaction | nih.gov |
Biased Agonism and Selective Pathway Activation
Biased agonism is a phenomenon where an agonist, upon binding to a G protein-coupled receptor (GPCR) like FPR1, selectively activates certain downstream signaling pathways over others. This is in contrast to a balanced agonist, which activates all available pathways more or less equally. The conformation of the agonist-receptor complex is thought to determine which signaling pathways are engaged.
In the context of the N-formyl peptide receptor, fMLF has been shown to exhibit concentration-dependent biased agonism. nih.gov
Low Concentrations (subnanomolar): At these concentrations, fMLF induces chemotaxis, the directional movement of cells. nih.gov
High Concentrations (nanomolar to micromolar): Higher concentrations of fMLF inhibit chemotaxis but stimulate degranulation and superoxide production, which are crucial for killing invading bacteria. nih.gov
This concentration-dependent switch in cellular function is attributed to distinct conformational changes in the FPR1 receptor induced by different concentrations of fMLF, leading to the activation of different downstream signaling pathways. nih.gov
Interactions with Other Receptors and Signaling Systems
The N-formyl peptide receptor does not function in isolation; it engages in crosstalk with other cell surface receptors and signaling systems, which can modulate its activity and the resulting cellular responses.
Cross-talk with Urokinase Receptor (uPAR)
A significant interaction has been identified between the N-formyl peptide receptors and the urokinase receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored protein. This crosstalk plays a crucial role in cell migration, proliferation, and invasion.
The interaction is mediated by a specific region of uPAR, corresponding to amino acids 88-92 (SRSRY), which can interact with FPRs. medchemexpress.com The binding of urokinase (uPA) to uPAR can expose this region, promoting the interaction with FPRs. medchemexpress.com
Key outcomes of the FPR/uPAR crosstalk include:
Cell Migration: The SRSRY sequence of uPAR can trigger chemotactic signaling, and this process is inhibited by high concentrations of fMLP, indicating the involvement of FPR.
Cell Proliferation: The activation of FPRs and their interaction with uPAR can induce a proliferative phenotype in dermal fibroblasts. This involves the activation of Rac1 and ERK, phosphorylation of c-Myc, and upregulation of Cyclin D1, all of which drive cell cycle progression.
Cancer Cell Invasion: The co-expression of uPAR and FPR1 in melanoma cells enhances their ability to move towards chemotactic gradients, invade the extracellular matrix, and cross endothelial barriers. Inhibiting the uPAR/FPR1 interaction has been shown to prevent these processes.
This crosstalk between FPR1 and uPAR highlights a complex regulatory network that influences both physiological and pathological processes.
Advanced Research Methodologies and Future Directions in N Formyl Met Leu Phe Studies
In Vitro Experimental Models for Studying N-Formyl-Met-Leu-Phe Responses
A range of cell-based models are employed to study fMLP signaling and its downstream effects, providing controlled environments to analyze cellular behavior.
Cell Lines
Various immortalized cell lines are utilized in fMLP research due to their ease of culture, homogeneity, and reproducibility. Commonly used cell lines include:
HL-60 cells: This promyelocytic leukemia cell line can be differentiated into neutrophil-like cells, making them a valuable model for studying neutrophil chemotaxis and activation in response to fMLP. nih.govuni-regensburg.denih.gov Studies using HL-60 cells have investigated fMLP-induced superoxide (B77818) anion formation and arachidonic acid release. uni-regensburg.denih.gov
U937 cells: This monocytic cell line can be differentiated into macrophage-like cells, serving as a model for studying fMLP responses in monocytes and macrophages. glpbio.comaai.org Research in U937 cells has explored fMLP-enhanced intracellular Ca²⁺ signal transduction. glpbio.com
HT-1080: This fibrosarcoma cell line has been used to study fMLP-stimulated directed migration and adhesion, demonstrating that fibroblasts express functional FPRs. aai.org
RBL cells: Rat basophilic leukemia cells are sometimes used, particularly in studies involving receptor transfection, to examine signaling pathways activated by fMLP binding to specific FPR subtypes.
P388D-1: This macrophage cell line has been used to study the production of lymphocyte-activating factor (LAF) in response to stimuli like LPS and activated T cells, providing insights into macrophage activation, although direct fMLP stimulation in this context was not detailed in the provided snippets. nih.gov
These cell lines offer advantages for genetic manipulation and high-throughput screening, contributing significantly to understanding fMLP-mediated cellular processes.
Primary Cells
Primary cells isolated directly from tissues provide a more physiologically relevant model for studying fMLP responses, as they retain the characteristics of cells in their native environment. Important primary cell types used include:
Human Peripheral Blood Monocytes: These cells are precursors to macrophages and dendritic cells and are central to immunological responses. cellapplications.com Studies have used human peripheral blood monocytes to investigate fMLP-induced inflammatory responses and the effect of antagonists on fMLP binding and calcium flux. um.edu.momedchemexpress.com
Neutrophils: As key phagocytes in the innate immune system, neutrophils are highly responsive to fMLP, which is a potent chemoattractant for these cells. wikipedia.orgnih.gov Research using human and murine neutrophils has examined fMLP-induced chemotaxis, calcium flux, superoxide anion production, and the role of various signaling molecules. glpbio.comnih.govoup.comnih.govaai.orgtandfonline.comnih.govaai.orgresearchgate.net
Macrophages: Differentiated from monocytes, macrophages are also activated by fMLP and play roles in host defense and inflammation. wikipedia.orgfrontiersin.org Studies have investigated fMLP-induced responses in macrophages, including inflammatory cytokine gene expression. medchemexpress.com
Human Mesenchymal Stem Cells (MSCs): Research has shown that human bone marrow-derived MSCs express FPR1 and that fMLP promotes their osteoblast differentiation via FPR1-mediated signaling pathways. glpbio.comresearchgate.netnih.gov
Studying fMLP in primary cells allows for the investigation of responses in a context closer to in vivo conditions, capturing the full complexity of cellular signaling and interactions.
Receptor Transfected Cell Lines
To specifically study the interaction of fMLP with its receptors (FPR1, FPR2, and FPR3), cell lines are often transfected to express specific FPR subtypes. This approach allows researchers to isolate the effects mediated by a particular receptor, independent of other cellular factors. For instance, HEK293 cells and CHO-K1 cells transfected with FPR1 or FPR2 have been used to characterize ligand binding, calcium mobilization, and chemotaxis mediated by these receptors. um.edu.mogenscript.comaai.orgmdpi.com These models are crucial for understanding the binding specificity and downstream signaling pathways activated by fMLP and its analogs through individual FPRs.
Biochemical and Cellular Assays
A variety of biochemical and cellular assays are employed to quantify and characterize the cellular responses to fMLP. These assays provide insights into the mechanisms underlying fMLP-induced cellular activation. researchgate.netabcam.com
Chemotaxis Assays
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a primary function mediated by fMLP. Several assay formats are used to measure fMLP-induced chemotaxis:
Boyden Chamber/Transwell Migration Assay: This widely used assay involves separating two chambers with a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (fMLP) is placed in the lower chamber, creating a gradient. Cell migration through the membrane is then quantified. nih.govtandfonline.comaai.orgbiologists.comfrontiersin.org While simple and easy to use, it does not allow for direct visualization of the migrating cells. nih.govbiologists.com
Zigmond Chamber: This visual microfluidic device allows for direct observation and imaging of cell migration on a coverslip across a narrow bridge towards a chemoattractant source, such as fMLP. nih.govnih.govnih.govaai.orgbiologists.com It provides better optical properties and a more stable gradient compared to some other methods. biologists.com Studies using the Zigmond chamber have investigated the directionality and speed of neutrophil migration in response to fMLP gradients. nih.govaai.org
Other Microfluidic Devices: Next-generation chemotaxis assays, such as the EZ-TAXIScan, utilize microfluidics to create stable and predictable gradients, allowing for high-resolution imaging and simultaneous analysis of multiple assays. nih.gov
These assays are essential for quantifying the migratory capacity of cells in response to fMLP and for studying the factors that influence directed cell movement.
A summary of chemotaxis assay characteristics:
| Assay Type | Principle | Visualization | Gradient Stability | Throughput |
| Boyden Chamber/Transwell | Migration through a porous membrane | Indirect | Less stable | Higher |
| Zigmond Chamber | Migration on a coverslip across a bridge | Direct | More stable | Lower |
| Microfluidic Devices (e.g., EZ-TAXIScan) | Migration in precisely controlled microchannels | Direct | Stable | Higher |
Intracellular Calcium Flux Measurements
Binding of fMLP to its receptors triggers intracellular signaling cascades, including the mobilization of intracellular calcium. Measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ) is a common method to assess FPR activation and downstream signaling. aai.orgtandfonline.comnih.govgenscript.com
Methods for measuring intracellular calcium flux include:
Fluorescence Spectrometry using Calcium Indicators: Fluorescent dyes like Fura-2 AM are commonly used to measure changes in [Ca²⁺]ᵢ. tandfonline.comnih.gov Cells loaded with the indicator are stimulated with fMLP, and the resulting changes in fluorescence intensity, which correlate with [Ca²⁺]ᵢ levels, are measured using a fluorescence spectrometer or microfluorometry. tandfonline.comnih.gov
FLIPR (Fluorometric Imaging Plate Reader): This high-throughput system allows for the simultaneous measurement of calcium flux in multiple wells of a microplate, making it suitable for screening compounds that modulate fMLP-induced calcium responses. genscript.com
Flow Cytometry: Flow cytometry can be used with calcium indicators to measure calcium fluxes in individual cells within a population, allowing for the analysis of heterogeneous responses. nih.gov
Studies using calcium flux measurements have shown that fMLP induces a rapid increase in [Ca²⁺]ᵢ in various cell types, including neutrophils, monocytes, and transfected cell lines. glpbio.comaai.orgum.edu.mooup.comtandfonline.comnih.govgenscript.comaai.org Research has also distinguished between calcium release from intracellular stores and influx of extracellular calcium following fMLP stimulation. oup.comnih.gov For example, in human neutrophils, fMLP-induced [Ca²⁺]ᵢ elevation primarily results from intracellular store release, while subsequent influx of extracellular Ca²⁺ helps replete these stores. oup.comnih.gov
Table summarizing findings from calcium flux measurements:
| Cell Type | fMLP Concentration | Observed Effect on [Ca²⁺]ᵢ | Key Findings | Source |
| Human Neutrophils | 1 µM | Rapid efflux of calcium from intracellular stores, followed by net influx of extracellular Ca²⁺ | Efflux and influx are chronologically distinct events. oup.com Elevation primarily from intracellular stores release. nih.gov | oup.comnih.gov |
| Differentiated U937 cells | 100 nM | Enhanced intracellular Ca²⁺ signal transduction | KCa3.1-dependent hyperpolarization enhances the signal. glpbio.com | glpbio.com |
| Human Fibroblasts (HT-1080) | Not specified | Pertussis toxin-sensitive intracellular calcium release | Demonstrates functional FPR expression. aai.org | aai.org |
| CHO-K1/FPR1/Gα15 cells (Receptor Transfected) | Various | Concentration-dependent stimulation of intracellular calcium mobilization | EC₅₀ of fMLP was 0.97 nM. genscript.com | genscript.com |
| HEK293 cells transfected with FPR1 or FPR2 | Various | Significant calcium mobilization | Response is desensitized by other FPR agonists. mdpi.com LPS treatment enhances response in murine microglial cells expressing FPR2. aai.org | aai.orgmdpi.com |
| Human Polymorphonuclear Leukocytes (PMNs) | 0.5 µM | fMLP-dependent increase inhibited by certain polyphenols | Quercetin and catechol showed inhibitory effects. tandfonline.com | tandfonline.com |
These assays are fundamental for dissecting the intracellular signaling pathways activated by fMLP and for identifying potential modulators of FPR function.
Reactive Oxygen Species (ROS) Production Assays (e.g., Superoxide Anion)
fMLP stimulation of neutrophils triggers a respiratory burst, a rapid increase in oxygen consumption leading to the generation of reactive oxygen species (ROS), primarily superoxide anion (O2•−). nih.govphysiology.org This process is critical for the antimicrobial activity of neutrophils. sigmaaldrich.com Assays measuring ROS production, particularly superoxide anion, are fundamental in fMLP research.
One sensitive method for detecting superoxide anion release from activated neutrophils is isoluminol-enhanced chemiluminescence. nih.gov This technique measures extracellularly released oxygen species and requires the addition of extra peroxidase, such as horseradish peroxidase (HRP), as the availability of released cellular myeloperoxidase can be a limiting factor. nih.gov Studies using this method have shown that the chemiluminescence response to fMLP is significantly inhibited by superoxide dismutase (SOD), confirming that O2•− is the primary reacting oxygen species measured. nih.gov The assay is well-suited for real-time studies of superoxide anion release and can detect production from a small number of neutrophils. nih.gov
Spectrophotometry is another method used to estimate superoxide anion generation. researchgate.net Studies investigating the effects of various compounds on fMLP-induced neutrophil activation have utilized spectrophotometric measurement of superoxide anion generation. researchgate.net For instance, research on the anti-inflammatory properties of L. gracile extract (LGE) assessed its effect on fMLP-induced superoxide anion generation in human neutrophils using spectrophotometry. researchgate.net Flow cytometry with appropriate fluorescent probes, such as hydroethidine (HE), can also be employed to monitor intracellular ROS formation in fMLP-activated neutrophils. researchgate.net
Research findings indicate that fMLP stimulation leads to abundant superoxide production within minutes in suspended neutrophils. aai.org This respiratory burst response to fMLP has been shown to be robust in both wild-type and certain genetically modified neutrophils. aai.org The generation of superoxide anion upon neutrophil activation by fMLP is reported as the initial product generated through the NADPH oxidase-mediated respiratory burst. physiology.org
Receptor Binding Assays (e.g., Radioligand Binding, Competition Assays)
fMLP exerts its effects primarily by binding to specific G protein-coupled receptors on the surface of leukocytes, particularly formyl peptide receptor 1 (FPR1). wikipedia.orgnih.govguidetopharmacology.org Receptor binding assays are essential for characterizing the interaction of fMLP and its analogs with these receptors, determining binding affinity, and identifying potential agonists or antagonists.
Radioligand binding assays are a common technique used to study receptor-ligand interactions. These assays typically involve using a radiolabeled form of the ligand (e.g., tritiated fMLP) to measure its binding to receptors on cells or cell membranes. researchgate.net Saturation binding experiments can determine the total number of binding sites and the dissociation constant (Kd), reflecting the affinity of the ligand for the receptor.
Competition binding assays are used to assess the binding affinity of unlabeled compounds by their ability to compete with a radiolabeled ligand for binding to the receptor. researchgate.netscience.gov In these assays, increasing concentrations of the unlabeled compound are added to a mixture of the receptor and a fixed concentration of the radiolabeled ligand. The reduction in radioligand binding is then used to calculate the inhibition constant (Ki) of the unlabeled compound. This method is valuable for comparing the binding affinities of different fMLP analogs or potential receptor modulators. researchgate.net
Studies have utilized receptor binding assays to characterize the interaction of various compounds with formyl peptide receptors, including those activated by fMLP. science.gov These assays help in understanding the specificity and potency of ligand-receptor interactions. For example, research aimed at identifying FPR1 inhibitors has employed competition assays to assess the ability of synthetic compounds to displace fMLP binding. researchgate.net
Enzyme Activity Assays (e.g., Phospholipase C, Phospholipase D, p21-Activated Protein Kinases)
fMLP binding to its receptors triggers a cascade of intracellular signaling events involving various enzymes that mediate downstream cellular responses. Assays measuring the activity of these enzymes are crucial for dissecting the signaling pathways activated by fMLP.
Phospholipase C (PLC) is a key enzyme activated by fMLP stimulation. nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and activation of protein kinase C (PKC). nih.gov Assays for PLC activity, such as measuring IP3 production or monitoring intracellular calcium mobilization, are used to assess this signaling branch. Studies have shown that fMLP induces phosphorylation of PLCβ3 in a dose-dependent manner. upenn.edu
Phospholipase D (PLD) is another enzyme implicated in fMLP signaling. nih.gov PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a lipid messenger involved in various cellular processes. nih.gov Assays for PLD activity typically measure the formation of phosphatidylethanol (B1425624) (PtdEtOH) in the presence of ethanol, as PLD catalyzes a transphosphatidylation reaction in the presence of primary alcohols. upenn.edu While some studies suggest PLD's involvement in fMLP-induced neutrophil functions, others indicate it may be dispensable for certain responses like superoxide generation and degranulation in mouse neutrophils. nih.gov
p21-Activated protein kinases (PAKs) are also downstream effectors in fMLP signaling, particularly in the context of cytoskeletal rearrangement and cell motility. These kinases are activated by Rho family GTPases like Rac and Cdc42, which are downstream of fMLP receptor activation. Assays for PAK activity can involve measuring their phosphorylation status or their ability to phosphorylate downstream substrates. While not explicitly detailed in the provided snippets for fMLP, the activation of related pathways like p38 MAPK by fMLP, which can be assessed by Western blot analysis of phosphorylation, is mentioned in the context of superoxide anion generation. researchgate.net
Gene Expression and Protein Analysis (e.g., RT-PCR, SDS-PAGE, Immunoblotting for Phosphorylation)
Investigating the long-term effects of fMLP stimulation and the molecular components involved in its signaling and cellular responses often requires analyzing gene expression levels and protein profiles.
Techniques like real-time reverse transcription-polymerase chain reaction (RT-PCR) are used to quantify mRNA levels of genes of interest. nih.govjci.org This allows researchers to determine if fMLP stimulation or related interventions alter the transcription of genes encoding receptors, signaling molecules, or effector proteins. For example, RT-PCR has been used to examine the expression of formyl peptide receptors and other genes in the context of fMLP studies. nih.gov
Protein analysis techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and immunoblotting (Western blotting) are fundamental for separating and detecting specific proteins. nih.govnih.gov SDS-PAGE separates proteins based on their molecular weight, and Western blotting uses antibodies to identify and quantify target proteins after transfer to a membrane.
Immunoblotting is particularly valuable for assessing protein phosphorylation, a key mechanism in signal transduction. nih.gov Using antibodies specific for phosphorylated forms of proteins, researchers can determine the activation status of signaling molecules in response to fMLP. Studies have used Western blot analysis to investigate the phosphorylation of various proteins, including components of MAPK pathways (like p38 MAPK and JNK) and other signaling molecules, in fMLP-stimulated cells. researchgate.netnih.govnih.gov For instance, research has examined fMLP-induced phosphorylation of cofilin, a protein involved in actin dynamics. frontiersin.org Immunoprecipitation followed by Western blotting can also be used to study protein modifications like phosphorylation on specific receptors. nih.gov
These techniques, often used in combination, provide insights into the molecular mechanisms underlying fMLP-induced cellular responses by revealing changes in protein expression levels and post-translational modifications.
Actin Polymerization Assays
Actin polymerization is a critical process in many neutrophil functions, including chemotaxis, phagocytosis, and shape change, all of which are influenced by fMLP. nih.govresearchgate.net Actin polymerization assays measure the dynamics of actin filament assembly, providing insights into how fMLP stimulation affects the cell's cytoskeleton.
One common method is the pyrene-actin polymerization assay, which utilizes pyrene-labeled actin monomers. nih.gov When actin polymerizes into filaments, the fluorescence of pyrene (B120774) increases, allowing for continuous monitoring of polymerization kinetics using a spectrofluorometer. nih.gov This assay can be performed with purified actin and regulatory proteins to study the intrinsic effects of factors like WASP-family proteins (which are activated downstream of fMLP signaling) on actin assembly. nih.gov
In a cellular context, actin polymerization can be assessed by fixing cells and staining filamentous actin (F-actin) with fluorescent phalloidin (B8060827) conjugates. nih.gov The intensity of phalloidin staining, often quantified using microscopy or flow cytometry, correlates with the amount of F-actin. Changes in F-actin distribution and levels upon fMLP stimulation can be visualized and measured. nih.gov
Studies have shown that exposure of neutrophils to chemoattractants, including fMLP, induces actin polymerization and cell polarization. nih.govresearchgate.net This process is crucial for neutrophil migration and shape changes. nih.govresearchgate.net Research has also linked fMLP-induced actin polymerization to the activation of β2 integrins, which are important for cell adhesion. researchgate.net
Cell Adhesion Assays
Cell adhesion, the process by which cells attach to surfaces or other cells, is a key function of leukocytes involved in inflammation and immune responses. fMLP can modulate neutrophil adhesion, influencing their ability to adhere to endothelial cells and extracellular matrix components during migration to inflammatory sites. aai.org Cell adhesion assays are used to quantify and characterize these interactions.
Static cell adhesion assays involve plating cells on surfaces coated with adhesion molecules (e.g., ICAM-1, fibrinogen, fibronectin) or extracellular matrix proteins and stimulating them with fMLP. aai.orgnih.govnih.gov After a period of incubation, non-adherent cells are washed away, and the number of remaining adherent cells is quantified. aai.orgnih.gov This can be done by various methods, such as measuring cellular enzyme activity or using imaging microscopy. aai.orgnih.gov
These assays can be performed under different conditions, such as in the presence of blocking antibodies against specific adhesion molecules (e.g., integrins) to determine their involvement in fMLP-induced adhesion. researchgate.netnih.gov Studies have shown that fMLP can enhance neutrophil adhesion to surfaces coated with proteins like fibronectin. nih.gov The activation of integrins, such as β2 integrins, is crucial for fMLP-mediated adhesion. researchgate.netnih.gov
Dynamic adhesion assays, such as those performed under flow conditions, can mimic the physiological environment of blood vessels and provide more detailed information about cell rolling, capture, and firm adhesion. While not explicitly detailed in the provided snippets for fMLP, static adhesion assays are clearly a valuable tool for studying how fMLP influences the adhesive properties of leukocytes. aai.orgnih.govnih.gov
In Vivo Models for N-Formyl-Met-Leu-Phe Studies
Studying the effects of fMLP in living organisms is essential for understanding its role in complex physiological and pathological processes, particularly inflammation and host defense. In vivo models allow researchers to investigate fMLP's effects on leukocyte recruitment, activation, and tissue damage in a systemic context.
Various animal models are used in fMLP research. Mice and hamsters are common models for studying lung neutrophil infiltration and activation induced by fMLP. nih.govnih.gov In these models, fMLP is often administered intranasally or intratracheally, sometimes following pre-treatment with lipopolysaccharide (LPS) to prime the inflammatory response. nih.govnih.gov Researchers can then assess neutrophil accumulation in bronchoalveolar lavage fluid and measure neutrophil activation markers like myeloperoxidase and elastase activity. nih.govnih.gov Studies have compared the inflammatory responses induced by fMLP in different strains of mice and in hamsters, noting differences in neutrophil influx and the severity of lung injury. nih.govnih.gov
Zebrafish larvae have also emerged as a model for studying neutrophil behavior in response to formylated peptides. frontiersin.org Their transparency allows for real-time visualization of neutrophil migration and interaction with pathogens or inflammatory stimuli. While experiments in this model can be complicated by the need to distinguish direct responses to chemoattractants from recruitment to injured tissue, there is evidence that zebrafish neutrophils respond to formylated peptides. frontiersin.org
Zebrafish and Rabbit Models for Bone Formation
Recent research has explored the role of fMLP in bone formation using zebrafish and rabbit models. Studies have demonstrated that fMLP promotes bone formation in both species. In zebrafish, treatment with fMLP has been shown to induce extensive skeletal development, with over 80% of treated zebrafish embryos exhibiting this effect at 5 days post-fertilization (dpf). medchemexpress.combiocrick.comchemsrc.com This pro-osteogenic effect is associated with increased expression of key osteogenic markers such as Runx2. medchemexpress.combiocrick.comchemsrc.comnih.gov
Rabbit models involving calvarial defects have also been utilized to investigate fMLP's impact on bone reconstruction. Treatment with fMLP (at a concentration of 50 µM) in rabbits with skull defects promoted bone reconstruction. glpbio.comglpbio.com These in vivo findings in zebrafish and rabbits support the notion that fMLP has a physiological role in bone biology and suggest its potential as a therapeutic agent for bone-related disorders. nih.govresearchgate.netnih.gov The fMLP-stimulated osteogenesis in these models appears to be mediated via the FPR1-dependent signaling pathway. nih.govresearchgate.netnih.govresearchgate.net
Here is a summary of findings in zebrafish and rabbit models:
| Model | fMLP Concentration | Observed Effect | Key Marker/Process Involved | Citation |
| Zebrafish | 1 µM | Promoted bone development; extensive skeletal development at 5 dpf in >80% embryos | Increased Runx2 expression | biocrick.comchemsrc.comglpbio.comglpbio.com |
| Rabbit | 50 µM | Promoted bone reconstruction in skull defects | Bone marrow spaces formed, dense connective tissue covering bone | biocrick.comchemsrc.comglpbio.comglpbio.com |
Murine Air-Pouch Inflammation Models
The murine air-pouch model is a widely used in vivo system to study localized inflammation and leukocyte migration in response to chemoattractants like fMLP. nih.govjove.comnih.govscielo.br This model involves creating a subcutaneous cavity on the back of mice by injecting sterile air. nih.govnih.govscielo.brpnas.org This cavity becomes lined with cells and vasculature, mimicking inflamed synovium tissue and providing an accessible environment to study cellular infiltration. nih.govresearchgate.net
Injection of fMLP into the air pouch lumen induces a rapid recruitment of leukocytes, particularly neutrophils, to the site. nih.govjove.comnih.gov Studies using this model have shown that fMLP treatment (e.g., at 1 µM) increases leukocyte infiltration in the air sacs, thus aggravating air sac inflammation. glpbio.comglpbio.com The air pouch model allows for the quantification of the cellular composition of the exudate and the assessment of inflammatory mediators. nih.gov This model is valuable for evaluating the chemotactic response to fMLP and testing the efficacy of potential anti-inflammatory agents that modulate fMLP signaling. jove.comscielo.br
Gene Targeting Studies (e.g., FPR gene disruption)
Gene targeting studies, particularly the disruption of FPR genes, have been instrumental in understanding the specific roles of fMLP receptors in mediating biological responses. FPR1 is the primary high-affinity receptor for fMLP. ingentaconnect.comwikipedia.org Studies using mice with a disrupted FPR gene (specifically Fpr1) have convincingly demonstrated impaired anti-bacterial immunity. ingentaconnect.com This highlights the critical role of FPR1 in host defense mechanisms mediated by phagocytic leukocytes, which are strongly activated by fMLP. ingentaconnect.com
Targeted disruption of the Fpr1 gene in mice has been shown to reduce the ability of the mice to survive challenges with bacterial pathogens like Listeria monocytogenes. wikipedia.org Similarly, disruption of the Fpr2 gene also produced a comparable effect, and the disruption of both genes further reduced survival rates. wikipedia.org While the mouse FPR system is more complex than the human one, with a larger number of paralogs, these gene knockout studies underscore the importance of FPRs in mediating responses to formyl peptides. wikipedia.orgmdpi.com Genetic ablation of the Fpr1 gene has also been shown to confer protection from smoking-induced lung emphysema in mice, demonstrating marked decreases in neutrophil and macrophage migration into the lungs after cigarette smoke exposure. nih.gov This suggests that modulating FPR1 signaling could be a potential therapeutic strategy in inflammatory lung diseases. nih.gov
Advanced Analytical Techniques
Advanced analytical techniques are essential for gaining a deeper understanding of the structural characteristics of fMLP and its interactions with receptors, as well as visualizing the dynamic processes triggered by fMLP binding.
Solid-State NMR Spectroscopy for Structural Characterization
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins, particularly those that are not amenable to crystallization or solution NMR due to their solid or gel-like nature. pnas.orgmdpi.com SSNMR has been successfully applied to determine the molecular conformation of fMLP. pnas.orgmdpi.com
Studies utilizing SSNMR on isotopically labeled fMLP (e.g., uniformly 13C, 15N-labeled samples) have provided valuable structural constraints, including 13C–15N distances and torsion angles. pnas.orgmdpi.com These data are used in computational methods, such as simulated annealing and specialized protocols, to calculate the peptide's structure. pnas.org SSNMR allows for the determination of specific distances between atoms and provides insights into the peptide's backbone and side-chain conformations in the solid state. pnas.orgmdpi.com For instance, SSNMR has been used to determine distances that constrain the conformation of the fMLP backbone and the orientation of its side chains. pnas.org The methionine amide resonance in fMLP has also been used as a reference for 15N chemical shift calibration in SSNMR experiments. nih.gov
X-ray Crystallography for Ligand-Receptor Interactions
X-ray crystallography is a key technique for determining the high-resolution three-dimensional structures of proteins and protein-ligand complexes. While obtaining crystal structures of fMLP bound to its receptors, particularly the challenging-to-crystallize G protein-coupled receptors (GPCRs) like FPR1, has been historically difficult, recent advancements in cryo-electron microscopy (cryo-EM) have provided structural insights into FPR1-ligand complexes. researchgate.net
Although direct X-ray crystal structures of fMLP bound to FPR1 were not prominently found in the search results, X-ray diffraction has been used to examine the conformation of fMLP analogs in the crystalline state, providing insights into how structural modifications affect their conformation. nih.gov The ultimate goal of using techniques like X-ray crystallography or cryo-EM in fMLP research is to understand the precise molecular interactions between fMLP and its receptor at the atomic level. This structural information is crucial for structure-based drug design and the development of novel modulators of FPR activity. Cryo-EM structures of human FPR1 bound to bacterial peptides like fMLP have been reported, providing insights into how FPR1 distinguishes between formyl and non-formyl peptides. researchgate.net
Imaging of Receptor Dynamics (e.g., Intracellular Metabolic Waves)
Imaging techniques are vital for visualizing the dynamic processes that occur upon fMLP binding to its receptors, including receptor trafficking, signaling events, and downstream cellular responses. While the specific term "intracellular metabolic waves" in the context of fMLP receptor dynamics was not directly found in the search results, various imaging and cell-based assays are used to study the dynamic consequences of fMLP stimulation.
For example, imaging techniques are used to observe neutrophil migration and infiltration in response to fMLP in models like the murine air pouch. jove.com Fluorescence microscopy and flow cytometry are commonly used to quantify cell recruitment and analyze the expression of cell surface markers. nih.govbiocompare.comaai.org Studies have also utilized imaging to assess changes in intracellular calcium levels, actin polymerization, and the reorganization of the cytoskeleton following fMLP stimulation, all of which are dynamic events critical for neutrophil activation and chemotaxis. aai.org Techniques like intravital microscopy can provide real-time visualization of leukocyte behavior in live animals in response to inflammatory stimuli like fMLP. nih.gov
The study of receptor dynamics also involves investigating the signaling cascades activated by fMLP. While not strictly "imaging of metabolic waves," techniques like Western blotting are used to assess the phosphorylation status of key signaling proteins (e.g., ERK, CREB) in response to fMLP, providing insights into the dynamic activation of downstream pathways. nih.govresearchgate.net
Therapeutic Potential and Drug Development Strategies
The involvement of FPRs in inflammation, host defense, and other processes like bone formation and even cancer highlights their potential as therapeutic targets frontiersin.orgnih.govoup.com. Modulating FPR signaling could offer new avenues for treating inflammatory disorders, infections, and potentially other conditions oup.comtandfonline.com. The development of drug candidates targeting FPRs is an active area of research tandfonline.com.
Development of Selective Agonists and Antagonists
Given the diverse roles of the different FPR subtypes and the complex nature of fMLP-mediated signaling, there is significant interest in developing selective agonists and antagonists for FPR1, FPR2, and FPR3 mdpi.comtandfonline.com. Early FPR antagonists were developed by modifying the fMLP structure, such as replacing the N-formyl group with a tert-butyloxycarbonyl group (t-Boc) mdpi.com. Examples of early antagonists include Boc-Met-Leu-Phe-OH (Boc-MLF) and Boc-Phe-Leu-Phe-Leu-Phe-OH (Boc-FLFLF), although their potency and specificity, particularly concerning FPR2 inhibition, have limitations ingentaconnect.comnih.govplos.org. Cyclosporin H has been used as an inverse agonist for FPR1 in preclinical studies, though its specificity is also limited by off-target effects nih.gov.
More recent efforts have focused on identifying and developing small-molecule modulators and synthetic peptides with improved selectivity for specific FPR subtypes tandfonline.commedchemexpress.com. For instance, some synthetic FPR agonists based on the fMLP structure are being investigated for their potential in inhibiting HIV infections ingentaconnect.com. The development of potent and selective ligands is crucial to overcome challenges like receptor cross-reactivity and ligand promiscuity observed with FPRs tandfonline.com.
Biased Agonism for Targeted Therapeutic Approaches
Biased agonism is a key concept in advanced FPR research, referring to the ability of different ligands to selectively activate specific downstream signaling pathways coupled to a single receptor, rather than triggering all possible pathways equally frontiersin.orgtandfonline.comnih.govd-nb.info. This phenomenon is increasingly relevant for drug development as it offers the potential to design ligands that promote desired therapeutic effects while minimizing unwanted side effects mediated by other pathways tandfonline.comnih.govd-nb.info.
FPRs, particularly FPR2, are known to engage in diverse signaling pathways, and biased agonism contributes to their ability to mediate both pro-inflammatory and anti-inflammatory responses depending on the ligand and cellular context frontiersin.orgmdpi.comtandfonline.com. Structural studies, including cryo-EM models, are providing insights into how different ligands induce distinct conformational changes in FPRs, leading to biased signaling tandfonline.comresearchgate.net. For example, certain peptide ligands may penetrate deeper into the receptor binding pocket than others, altering intracellular signaling outcomes tandfonline.com.
Research is actively exploring the biased signaling profiles of various FPR agonists. For instance, studies have shown that different FPR agonists can exhibit bias away from calcium mobilization while retaining the ability to activate pro-survival pathways like ERK1/2 phosphorylation acs.org. This understanding is guiding the synthesis of biased agonist ligands designed to favor beneficial signaling cascades tandfonline.comacs.org. The therapeutic implications of biased FPR signaling are being explored in various disease models, including myocardial infarction, where biased agonists have shown superior cardioprotective effects compared to conventional agonists d-nb.inforesearchgate.net.
Radio-labeled Antagonists for In Vivo Imaging of Infiltrating Neutrophils
Radio-labeled FPR antagonists are being investigated as potential imaging probes for the in vivo visualization of infiltrating neutrophils, which are key players in inflammation mdpi.comnih.govsnmjournals.org. Current methods for imaging leukocyte accumulation often involve ex vivo cell labeling, which is laborious and carries potential risks core.ac.uknih.gov. Utilizing high-affinity ligands for leukocyte-specific receptors like FPRs could allow for injectable tracers that label neutrophils in situ. core.ac.uk
While radio-labeled fMLP-based agonists have been explored for imaging inflammation, they can induce neutrophil activation and potentially cause neutropenia at higher doses nih.govsnmjournals.orgpsu.edu. This has led to a focus on developing radio-labeled FPR antagonists, which bind to the receptors without eliciting a strong functional response nih.govsnmjournals.org.
Q & A
Q. How should N-Formyl-Met-Leu-Phe (fMLF) be stored and reconstituted to ensure stability in neutrophil chemotaxis assays?
fMLF is hygroscopic and degrades in aqueous solutions. Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis . For reconstitution, dissolve in organic solvents (e.g., DMSO or ethanol) at 20–30 mg/mL, then dilute in PBS (pH 7.2) to a working concentration of 0.1–1 µM. Avoid repeated freeze-thaw cycles, as this reduces bioactivity. Note that PBS solubility is limited (~0.1 mg/mL), and residual organic solvents >1% may interfere with cell viability .
Q. What experimental parameters are critical for creating stable fMLF gradients in Zigmond chamber assays?
Use a concentration range of 1–100 nM fMLF to establish a chemotactic gradient. Pre-warm the chamber to 37°C to mimic physiological conditions. Validate gradient stability using fluorescent tracers (e.g., FITC-dextran) and confirm neutrophil polarization via microscopy. Include controls with the FPR1 antagonist cyclosporin H (1 µM) to verify receptor specificity .
Q. How does fMLF activate formyl peptide receptors (FPRs), and what downstream signaling pathways are triggered?
fMLF binds FPR1 with high affinity (Ki = 0.8 pM), inducing Gαi protein coupling and phospholipase C (PLC) activation. This triggers Ca²⁺ release from intracellular stores, MAPK/ERK phosphorylation, and NADPH oxidase assembly, driving chemotaxis and reactive oxygen species (ROS) production . Use calcium indicators (e.g., Fluo-3 AM) and phospho-specific antibodies (e.g., anti-pERK) to monitor pathway activation .
Advanced Research Questions
Q. How can conflicting EC₅₀ values for fMLF in smooth muscle contraction assays be resolved?
Discrepancies in EC₅₀ values (e.g., 2.2–11 nM in guinea pig colon vs. 0.1–1 µM in urinary bladder ) arise from tissue-specific receptor isoforms or experimental conditions. Standardize protocols by:
Q. What strategies optimize synthesis of isotope-labeled fMLF for solid-state NMR studies?
Use Fmoc solid-phase peptide synthesis (SPPS) with ¹³C/¹⁵N-labeled amino acids on Wang resin. Key steps:
- Formylate the N-terminus using acetic anhydride/DMF.
- Cleave the peptide with TFA/water/TIS (95:2.5:2.5) to preserve isotopic integrity.
- Purify via reverse-phase HPLC and confirm labeling efficiency using ¹³C MAS-NMR .
Q. How does fMLF-induced p38 MAPK activation modulate ERK signaling dynamics in migrating neutrophils?
At low fMLF concentrations (1–10 nM), ERK activation dominates, promoting directional migration. At higher concentrations (>100 nM), p38 MAPK phosphorylates MK2/3, which inhibits ERK via phosphatase feedback. Use FRET-based biosensors or single-cell live imaging with inhibitors (SB203580 for p38, U0126 for MEK/ERK) to map crosstalk .
Q. What structural features of fMLF dictate FPR1 vs. FPRL1 selectivity?
SAR studies show:
- The N-formyl group is essential for receptor binding (removal reduces affinity by >10⁴-fold).
- Methionine at position 1 enhances FPR1 specificity, while aromatic residues (e.g., Phe³) stabilize hydrophobic pockets in FPRL1.
- Substituting Leu² with norleucine (Nle) increases metabolic stability without altering receptor affinity .
Q. How can fMLF-induced experimental artifacts (e.g., solvent effects) be mitigated in calcium imaging?
Residual DMSO >0.1% can artificially elevate intracellular Ca²⁺. Prepare solvent-free fMLF solutions by direct dissolution in HEPES-buffered saline (pH 7.4) . Validate results using FPR1-knockout cells or CRISPR-edited lines to exclude off-target effects .
Data Analysis & Contradiction Resolution
Q. Why do some studies report fMLF-induced apoptosis in neutrophils, while others observe prolonged survival?
Apoptosis outcomes depend on exposure duration and co-stimuli. Short-term fMLF treatment (≤1 hr) activates pro-survival PI3K/Akt pathways, while prolonged exposure (>6 hr) induces Fas ligand expression and caspase-3 cleavage. Use Annexin V/PI staining and time-lapse microscopy to correlate fMLF duration with apoptotic markers .
Q. How should researchers address batch-to-batch variability in fMLF bioactivity?
Source peptides from suppliers providing batch-specific COAs with HPLC and MS data. Validate activity using standardized chemotaxis assays (e.g., Boyden chamber) and compare EC₅₀ values against reference standards (e.g., 1–10 nM for neutrophil migration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
